The table below compares the traditional and revised FMO descriptions for this compound.
| Aspect | Traditional FMO Model | Revised FMO Model |
|---|---|---|
| Relevant Unoccupied Orbital | LUMO+1 (ψ₃, the heteropropargyl anion fragment orbital) [1] | LUMO (πN=N, the perpendicular N=N π orbital) [1] [2] |
| Interaction Partner | HOMO(dipolarophile/enamine) with LUMO+1(diazo) [1] | HOMO(dipolarophile/enamine) with LUMO(diazo) (π*N=N) [1] [2] |
| Postulated Mechanism | Concerted 1,3-dipolar cycloaddition [1] | Stepwise pathway through zwitterionic intermediates [1] [2] [3] |
| Energetics | Higher barrier for concerted path [1] | Barrier ~40 kJ mol⁻¹ lower for stepwise path (in CHCl₃) [1] |
The revised mechanism for the reaction of this compound with enamines involves a stepwise process with a low-energy zwitterionic intermediate [1] [3].
The revised mechanism is supported by kinetic studies and advanced computational calculations [1].
This revised understanding provides practical insights for designing and optimizing reactions involving this compound.
The electrophilicity of methyl diazoacetate has been quantitatively determined through kinetic studies. The table below summarizes the key parameters for this compound and other diazo compounds for comparison [1] [2] [3].
| Diazo Compound | Electrophilicity Parameter (E) | Nucleophilicity Parameter (N) | Nucleophile-Specific Parameter (sN) |
|---|---|---|---|
| This compound | -18.50 | 8.89 | 1.02 |
| Dimethyl Diazomalonate | -20.99 | 0.79 | 0.81 |
| 4-Nitrophenyldiazomethane | -19.11 | 12.42 | 0.72 |
| Diphenyldiazomethane | -20.56 | 11.02 | 0.77 |
The electrophilicity parameter (E) places this compound in a moderate position on the scale of characterized diazoalkanes. Its electrophilicity is significantly weaker (by 11-14 orders of magnitude) than that of a benzenediazonium ion [2] [3].
The electrophilicity parameters were derived from kinetic studies of azo coupling reactions. The following methodology is adapted from recent publications [3].
lg k₂ = sN(N + E) [3].k₂) are determined from the kinetic data. The electrophilicity parameter E is then calculated by plugging k₂ and the known nucleophile parameters (N and sN) into the equation lg k₂ (20°C) = sN(N + E) [3].This compound is widely used in cyclopropanation reactions. The following is a detailed procedure from Organic Syntheses [4].
The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound.
Diagram 1: General mechanism for electrophilic reactions of this compound, showing the rate-determining formation of a zwitterion and subsequent product formation [3].
Diagram 2: Simplified workflow for the copper-catalyzed cyclopropanation of a silyl enol ether using this compound [4].
Methyl diazoacetate is an ambiphilic molecule, meaning it can act as both a nucleophile and an electrophile [1] [2].
Table 1: Nucleophilicity Parameters for this compound [3]
| Parameter | Value | Solvent | Comment |
|---|---|---|---|
| N | 4.68 | Dichloromethane (CH₂Cl₂) | Describes inherent nucleophilic strength |
| s_N | 0.94 | Dichloromethane (CH₂Cl₂) | Describes sensitivity to electrophile's reactivity |
These parameters fit the Mayr-Patz equation: lg k (20 °C) = s_N (N + E), which calculates second-order rate constants for its reactions with electrophiles characterized by parameter E [1] [3].
Table 2: Electrophilicity Parameters for Selected Diazoalkanes [4] [2]
| Diazo Compound | Electrophilicity Parameter (E) |
|---|---|
| This compound | -21 < E < -18 |
| Dimethyl Diazomalonate | -21 < E < -18 |
| 4-Nitrophenyldiazomethane | -21 < E < -18 |
| Diphenyldiazomethane | -21 < E < -18 |
| Benzenediazonium Ion | (For comparison, much more electrophilic) |
The electrophilicity of this compound is 11-14 orders of magnitude lower than a benzenediazonium ion [2].
The reactivity of this compound is highly dependent on its reaction partner, leading to different mechanisms and products.
Reaction pathways for this compound with different partners.
Contrary to some earlier reports, recent studies show that reactions with enamines do not proceed via a concerted cycloaddition but through a stepwise mechanism initiated by an azo coupling [1] [2]. The enamine attacks the terminal nitrogen of the diazo compound, forming a zwitterion that rearranges to the final product [2].
The nucleophilicity and electrophilicity parameters are derived from kinetic measurements. Here is a summarized protocol based on the methodologies used in the cited research:
The following is the established synthesis for ethyl diazoacetate from Organic Syntheses [1]. The procedure for the methyl ester is analogous and uses methyl glycinate hydrochloride as the starting material [1].
NH₂CH₂COOR · HCl + NaNO₂ + H₂SO₄ → N₂CHCOOR + NaHSO₄ + NaCl + 2 H₂O (where R is an alkyl group like ethyl or methyl).The table below summarizes the reaction components and outcomes from the Organic Syntheses procedure [1].
| Component | Role | Quantity (Moles) | Quantity (Mass/Volume) | Notes |
|---|---|---|---|---|
| Ethyl Glycinate Hydrochloride | Starting Material | 1.0 mol | 140 g | The methyl ester analog would be used for this compound. |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.2 mol | 83 g | Dissolved in 250 ml water. |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | - | 95 g of 5% soln | Provides a strongly acidic medium. |
| Methylene Chloride (CH₂Cl₂) | Solvent | - | 600 ml | Protects the product from decomposition. |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | - | 1 L of 5% soln | Used during work-up to remove acid traces. |
| Ethyl Diazoacetate | Product | - | 90-100 g (79-88% yield) | Yellow oil; characterized by refractive index (nD25 1.462). |
The following diagram illustrates the synthesis and work-up process for diazoacetate esters based on the described protocol:
This compound is a valuable reagent in organic synthesis. Recent research has revealed new insights into its reaction mechanisms:
The Roskamp reaction, first described in 1989 by Holmquist and Roskamp, represents a powerful homologation method in organic synthesis that enables the direct conversion of aldehydes into valuable β-keto esters through reaction with diazo compounds. This transformation has gained significant importance in medicinal chemistry and natural product synthesis due to its exceptional selectivity, mild reaction conditions, and high functional group tolerance. The reaction employing methyl diazoacetate is particularly valuable as it provides access to methyl β-keto esters, which serve as versatile synthetic intermediates for pharmaceutical development and complex molecule construction. Unlike earlier homologation methods such as the Arndt-Eistert reaction, Tiffeneau-Demjanov rearrangement, and Buchner-Curtius-Schlotterbeck reaction, the Roskamp procedure demonstrates superior stability under atmospheric conditions while maintaining excellent selectivity profiles [1].
The fundamental transformation involves the Lewis acid-catalyzed reaction of this compound with aldehydes to yield β-keto esters with nitrogen gas as the sole byproduct. This protocol has been extensively optimized for industrial applications and continuous-flow processes, making it particularly attractive for modern synthetic laboratories. The resulting β-keto ester products contain both electrophilic and nucleophilic sites, enabling their participation in various carbon–carbon bond formation operations across the chemical sciences, including agrochemicals, polymers, and pharmaceuticals [1]. Canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores can be prepared through judicious manipulation of these β-keto ester intermediates, highlighting their significant synthetic value [1].
The Roskamp reaction proceeds through a well-defined mechanistic pathway that explains its high selectivity and efficiency. The reaction begins with Lewis acid activation of the aldehyde carbonyl group, enhancing its electrophilicity. The carbon adjacent to the diazo group in this compound bears a partial negative charge due to resonance stabilization, enabling it to function as an effective nucleophile. This nucleophile attacks the activated aldehyde, forming a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen shift with concurrent nitrogen gas elimination [1] [2]. The reaction mechanism can be visualized through the following diagram:
The electronic and steric properties of both reaction components significantly influence the reaction efficiency and selectivity. Aliphatic aldehydes typically exhibit higher reactivity compared to aromatic aldehydes due to enhanced enolization potential, though aromatic aldehydes can achieve satisfactory conversion with optimized catalytic systems [1] [2]. The methyl ester group in this compound provides sufficient electron-withdrawing character to stabilize the nucleophilic center while maintaining favorable handling properties. The reaction demonstrates particular sensitivity to the nature of the Lewis acid catalyst, with SnCl₂, BF₃, and GeCl₂ generally providing optimal yields among homogeneous catalysts, while heterogeneous systems including Sn-MCM-41 have been developed for continuous-flow applications [1].
Table 1: Comparison of Homologation Methods for β-Keto Ester Synthesis
| Method | Key Reagent | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Roskamp Reaction | This compound | Mild, Lewis acid catalyzed | High selectivity, functional group tolerance, simple setup | Requires specialized handling of diazo compound |
| Arndt-Eistert | Diazomethane | Silver catalyst, aqueous medium | Well-established, efficient | Diazomethane highly explosive and toxic |
| Tiffeneau-Demjanov | Diazomethane | Acidic conditions | Ring expansion capability | Limited substrate scope, hazardous reagent |
| Buchner-Curtius-Schlotterbeck | Diazoalkanes | Thermal or catalytic | Broad diazo compound scope | Lower selectivity, side products |
This compound represents a crucial building block in modern organic synthesis, but requires careful handling due to its potentially explosive nature and toxicity. The following optimized procedure, adapted from established diazoacetate synthesis methods, provides reproducible results while maintaining appropriate safety margins [3]:
Reaction Setup: In a 2-L four-necked round-bottomed flask equipped with an efficient mechanical stirrer, dropping funnel, low-temperature thermometer, and nitrogen inlet, combine 140 g (1.0 mol) of methyl glycinate hydrochloride in 250 mL of ice-cold water with 600 mL of methylene chloride. The system must be maintained under a nitrogen atmosphere throughout the reaction.
Diazotization: Cool the mixture to -5°C using an acetone/Dry Ice bath. Add an ice-cold solution of 83 g (1.2 mol) of sodium nitrite in 250 mL of water with vigorous stirring. Lower the temperature to -9°C and slowly add 95 g of 5% sulfuric acid dropwise over approximately 3 minutes. The maximum reaction temperature should not exceed +1°C to prevent decomposition and side reactions.
Workup Procedure: After the exothermic reaction subsides (typically within 10 minutes), transfer the mixture to a cold separatory funnel. Separate the yellow-green methylene chloride layer and combine with 1 L of cold 5% sodium bicarbonate solution. Extract the aqueous layer once with 75 mL of fresh methylene chloride. Wash the combined organic phases repeatedly with sodium bicarbonate until neutral, as confirmed by pH indicator paper.
Isolation and Purification: Dry the organic solution over 15 g of anhydrous sodium sulfate, filter through a cotton plug, and carefully remove the solvent by distillation under reduced pressure (approximately 350 mm Hg) using an efficient fractionating column. Remove final solvent traces at 20 mm Hg with a maximum pot temperature of 35°C. The product is obtained as a yellow oil in 79-88% yield (90-100 g), with nD²⁵ 1.462 [3].
This compound exhibits greater sensitivity to shock and temperature compared to higher homologs, requiring strict adherence to safety protocols. The compound must be stored in dark brown bottles in a cool environment and used promptly after preparation. Key safety considerations include:
Thermal Stability: Never distill this compound, even under reduced pressure, due to extreme explosion risk. The crude product is typically pure enough for most synthetic applications [3].
Personal Protection: Always conduct operations in a well-ventilated fume hood with appropriate face protection and blast shields. The compound can cause specific sensitivity reactions with repeated exposure.
Solvent Selection: Methylene chloride provides unique protection against decomposition by mineral acids during the synthesis. Alternative solvents may result in significantly reduced yields [3].
The following protocol describes the optimized procedure for the Roskamp reaction using this compound and benzaldehyde as a representative example:
Materials: this compound (freshly prepared or commercially available), aldehyde substrate (1.0 equiv.), anhydrous SnCl₂ (0.1 equiv.), anhydrous dichloromethane (distilled from CaH₂).
Reaction Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the aldehyde (10 mmol) in 20 mL of anhydrous CH₂Cl₂. Add SnCl₂ (1.0 mmol) and cool the mixture to -15°C using a dry ice-acetone bath. Slowly add this compound (12 mmol) dropwise via syringe pump over 30 minutes while maintaining the temperature below -10°C.
Reaction Monitoring: After complete addition, gradually warm the reaction to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or GC-MS until the aldehyde is consumed. The reaction is typically complete within 3 hours at room temperature.
Workup and Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at temperatures not exceeding 35°C.
Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to afford the desired β-keto ester as a colorless to pale yellow oil.
The Roskamp reaction can be optimized by adjusting several key parameters to accommodate different substrate types and desired outcomes:
Table 2: Optimization Guide for Roskamp Reaction Conditions
| Parameter | Standard Conditions | Alternative Options | Impact on Reaction |
|---|---|---|---|
| Lewis Acid Catalyst | SnCl₂ (10 mol%) | BF₃·Et₂O, GeCl₂, ZnCl₂, Sc(OTf)₃ | SnCl₂ optimal for aliphatics; BF₃ better for aromatics |
| Solvent System | CH₂Cl₂ | THF, Et₂O, DME, toluene | CH₂Cl₂ gives highest yields; ethers slower with side products |
| Temperature | -15°C to RT | 0°C to reflux | Lower temperatures minimize side reactions |
| Diazo Equivalents | 1.2 equiv. | 1.0-2.0 equiv. | Excess drives completion but may increase impurities |
| Reaction Time | 2-4 hours | 30 min - 12 hours | Aliphatics faster; electron-deficient aromatics slower |
| Concentration | 0.5 M | 0.1-1.0 M | Dilution minimizes dimerization side products |
The development of enantioselective Roskamp protocols has significantly expanded the synthetic utility of this transformation. Several strategic approaches have been successfully implemented:
Chiral Auxiliary Approach: Maruoka and coworkers demonstrated that incorporation of (-)-camphorsultam as a chiral auxiliary in α-alkyl-α-diazocarbonyl compounds enables highly diastereoselective synthesis of α-alkyl-β-keto imides. This system provides excellent stereocontrol without epimerization during isolation [1] [2].
Roskamp-Feng Reaction: The Feng group developed the first catalytic asymmetric Roskamp reaction using N,N'-dioxide-Sc(OTf)₃ chiral ligands. This method provides high enantioselectivity for aromatic aldehydes, though limitations exist with aliphatic substrates. The products can be further reduced to access chiral 1,3-diol building blocks for natural product synthesis [2].
Oxazaborolidinium Catalysis: Ryu and coworkers established a broadly applicable asymmetric protocol using oxazaborolidinium ion Lewis acid catalysts, demonstrating compatibility with both aromatic and aliphatic aldehydes. This system was successfully extended to α-aryl diazo Weinreb amides, providing access to enantiomerically enriched syn-α-aryl-β-hydroxy Weinreb amides [2].
The integration of continuous-flow technology has addressed several safety and scalability challenges associated with diazo compound handling:
Heterogeneous Catalysis: Ishitani, Kobayashi, and coworkers developed a continuous-flow system using Sn-MCM-41 as a heterogeneous catalyst, achieving excellent yields with simple operation and broad functional group tolerance [1].
Safety Advantages: Flow systems minimize the accumulation of potentially explosive diazo compounds, enable precise temperature control, and facilitate in-line purification. The resulting β-keto esters can be directly converted to bioactive heterocycles including pyrazoles and coumarins in integrated reaction sequences [1].
The Roskamp reaction with this compound has been extensively employed in the synthesis of biologically active compounds and complex natural products:
Pharmaceutical Building Blocks: β-keto esters serve as key intermediates for canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores. Recent applications include synthesis of Sumatriptan, Edaravone, and precursors to Nonactin and Kermesic acid [1].
Natural Product Synthesis: The reaction has been strategically implemented in total syntheses of complex molecules such as (+)-Galbulimima Alkaloid 13 and (+)-Himgaline, demonstrating its utility in constructing challenging molecular architectures [2].
Functional Group Tolerance: The mild conditions preserve various sensitive functional groups, including protected amines, acetals, and isolated alkenes, enabling late-stage homologation in complex synthetic sequences [2].
Table 3: Substrate Scope and Functional Group Compatibility
| Substrate Class | Representative Examples | Yield Range | Notes and Considerations |
|---|---|---|---|
| Aliphatic Aldehydes | Hexanal, Citronellal | 85-95% | Fast reaction; minimal side products |
| Aromatic Aldehydes | Benzaldehyde, 4-Anisaldehyde | 70-85% | Electron-rich systems require longer times |
| α,β-Unsaturated Aldehydes | Cinnamaldehyde, Acrolein | 65-80% | Conjugation may slow reaction |
| Heteroaromatic Aldehydes | Furfural, Pyridinecarboxaldehydes | 60-75% | Possible catalyst coordination issues |
| Functionalized Aldehydes | Protected aminoaldehydes, Glyoxylates | 75-90% | Excellent functional group tolerance |
The Roskamp reaction involves several potentially hazardous materials requiring careful risk management:
This compound: Primary hazards include explosive decomposition when heated, shock sensitivity, and toxicity upon inhalation or dermal exposure. Implement strict engineering controls including blast shields, dedicated fume hoods, and remote handling techniques.
Lewis Acid Catalysts: Many catalysts (SnCl₂, BF₃·Et₂O, AlCl₃) are moisture-sensitive and may generate hydrogen gas or corrosive vapors upon hydrolysis. Handle under inert atmosphere with appropriate personal protective equipment.
Solvents: Dichloromethane, a suspected carcinogen, requires adequate ventilation and monitoring to maintain exposure below permissible limits.
Diazo Compound Quenching: Residual this compound should be decomposed by slow addition to a solution of acetic acid, which safely degrades the diazo functionality before disposal.
Metal Contamination: Tin and other metal residues in reaction waste streams require appropriate treatment to meet environmental discharge regulations.
Solvent Recovery: Implement distillation protocols for solvent reuse to minimize waste generation and improve process sustainability.
The Roskamp reaction using This compound continues to be a valuable transformation in the synthetic chemist's toolbox, particularly for the efficient preparation of β-keto ester building blocks. Recent advances in asymmetric catalysis, continuous-flow processing, and heterogeneous catalyst systems have addressed initial limitations while expanding the reaction scope. The development of Roskamp-Feng asymmetric variants and chiral auxiliary approaches has enabled efficient access to enantiomerically enriched compounds, while flow chemistry implementations have improved safety profiles for industrial applications.
Future development opportunities include the design of more sustainable catalytic systems with reduced environmental impact, expansion to increasingly challenging substrate classes, and integration with automated synthesis platforms. The fundamental elegance of the transformation, combined with its synthetic versatility, ensures that the Roskamp reaction will continue to find new applications in pharmaceutical development, materials science, and natural product synthesis for foreseeable future.
The table below summarizes the key features of different catalytic approaches for the cyclopropanation of alkenes with methyl diazoacetate (MDA).
| Catalyst System | Key Features | Typical Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Copper (e.g., Cu(I)) Catalysis | Well-established, robust, moderate to high diastereoselectivity [1] | (Z)- and (E)-but-2-ene [1] | Cis/trans diastereoselectivity depends on alkene stereochemistry and catalyst ligands [1] | |
| Organocatalysis (IDPi-Thioxanthylium) | Metal-free, excellent regio- & enantioselectivity, works with multiple olefins [2] | Styrenes, aliphatic dienes (e.g., 2,5-dimethylhexa-2,4-diene) [2] | Excellent enantioselectivity (up to 99:1 er), high diastereoselectivity [2] | |
| Heme Proteins (e.g., Myoglobin, P450) | Biocatalytic, sustainable, excellent enantioselectivity, high TON [3] | Styrenes, unactivated olefins [3] | Excellent enantioselectivity (>90-99% ee) [3] | |
| Ruthenium Porphyrin Complexes | Effective for 1,3-dienes, high yields [4] | Alkyl- and aryl-substituted 1,3-dienes [4] | High enantioselectivity (up to 95% ee) [4] |
This protocol is based on a computational study that provides mechanistic insights, which can guide experimental design.
This novel method uses an asymmetric counteranion-directed photoredox organocatalyst.
This method uses engineered heme proteins like myoglobin or cytochrome P450.
The following diagrams illustrate the core mechanisms and experimental workflow for organocatalytic and metal-catalyzed cyclopropanation.
Choosing a Catalytic System:
Troubleshooting Common Issues:
C–H functionalization using metal carbenes generated from diazo compounds is a powerful method for direct C–C bond formation. Methyl diazoacetate (MDA), N₂CHCO₂CH₃, is a common donor-acceptor carbene precursor. Upon treatment with a suitable catalyst, it generates a metal-carbene intermediate that can insert into unactivated C(sp³)–H bonds, allowing for the direct installation of a -CHCO₂CH₃ group [1] [2].
This transformation is highly valuable for the rapid synthesis of complex molecular structures from simple starting materials. It has been successfully applied in the construction of functionalized bridged polycyclic frameworks, which are common cores in many biologically active natural products [2].
The general mechanism for the copper-catalyzed reaction is illustrated below:
The following table summarizes the reported outcomes of C–H insertion reactions with this compound, catalyzed by "sandwich" diimine-copper complexes [1].
| Substrate | Product Structure | Isomer Ratio (if applicable) | Reported Yield | Notes |
|---|---|---|---|---|
| Adamantane | Mixture of 1° and 3° insertion products | Not fully specified | 90% (combined) | Tertiary C-H insertion product predominates. |
| Cyclohexane | Cyclohexyl-CH₂CO₂CH₃ | N/A | 98% | Reaction with unactivated cyclic alkane. |
| n-Octane | Mixture of three insertion isomers | Preferential functionalization at the 2-position | 50% (combined, isolated) | Demonstrates site-selectivity. |
| Tetrahydrofuran (THF) | Tetrahydrofuran-2-yl-CH₂CO₂CH₃ | N/A | 52% (isolated) | Insertion α-to oxygen. |
| 1,4-Dioxane | 1,4-Dioxan-2-yl-CH₂CO₂CH₃ | N/A | 74% (isolated) | Challenging substrate for other catalysts. |
| Di-n-butyl ether | Mixture of two isomers | Major product from insertion α to oxygen | 82% (NMR), 72% (isolated) | High selectivity for α-to-oxygen C-H bond. |
| Triethylamine | Et₂N-C(H)(Et)-CH₂CO₂CH₃ | N/A | 75% (isolated) | Reaction performed at 70 °C; insertion into α-C-H bond. |
The selectivity of the insertion is influenced by several factors:
The following step-by-step procedure for the functionalization of 1,4-dioxane with this compound is adapted from published work using "sandwich" diimine-copper catalysts [1]. This protocol can be adapted for other substrates like cyclohexane or THF.
C–H Functionalization of 1,4-Dioxane using this compound
Objective: To synthesize methyl (1,4-dioxan-2-yl)acetate via intermolecular C–H insertion.
Materials:
Safety Warning: Diazo compounds can be shock-sensitive and toxic. This compound should be handled with extreme care in a fume hood, behind a blast shield. Avoid exposure to heat, sharp edges, and strong light.
Procedure:
The experimental workflow is summarized below:
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The Huisgen 1,3-dipolar cycloaddition represents one of the most versatile methods for constructing five-membered heterocycles through the reaction of a 1,3-dipole with a dipolarophile. [1] Methyl diazoacetate (MDA) serves as a particularly valuable diazo-based 1,3-dipole in these transformations, offering synthetic chemists access to diverse pyrazoline and pyrazole derivatives with potential pharmaceutical relevance. [2] Unlike simple diazo compounds, MDA features an electron-withdrawing ester group that modulates both its stability and reactivity pattern, making it amenable to reactions with various dipolarophiles under mild conditions. Recent advances in diazo chemistry have highlighted the expanding applications of α-diazo compounds like MDA in synthetic methodology development, particularly for the construction of molecular complexity in drug discovery contexts. [2]
Traditional understanding of 1,3-dipolar cycloadditions posited a concerted mechanism for most reactions of diazo compounds. However, emerging evidence indicates that MDA undergoes stepwise cycloadditions with electron-rich dipolarophiles through zwitterionic intermediates, challenging long-held mechanistic assumptions. [3] This paradigm shift not only deepens our fundamental understanding of dipolar cycloaddition processes but also opens new possibilities for controlling regioselectivity and designing novel cascade reactions. The synthetic utility of MDA continues to expand as researchers develop increasingly sophisticated applications in complex molecule synthesis, particularly through multicomponent reactions and tandem processes that efficiently build molecular complexity. [2]
The Huisgen 1,3-dipolar cycloaddition between this compound and dipolarophiles can proceed through two distinct mechanistic pathways:
Concerted Mechanism: Traditional Huisgen cycloadditions occur through a pericyclic process where both new σ-bonds form simultaneously in a single kinetic step through a cyclic transition state. This mechanism is characterized by its stereospecificity and relative insensitivity to solvent polarity, as demonstrated by minimal rate changes when moving from cyclohexane to methanol. [4] The concerted pathway follows Woodward-Hoffmann rules for thermal pericyclic reactions, proceeding through a symmetry-allowed π4s + π2s process with a six-electron Hückel-aromatic transition state. [4]
Stepwise Mechanism: Recent experimental and computational evidence reveals that reactions of MDA with electron-rich dipolarophiles, particularly enamines, often proceed through zwitterionic intermediates rather than concerted pathways. [3] This stepwise mechanism initiates with nucleophilic attack of the enamine at the terminal nitrogen of MDA, generating a dipolar intermediate that subsequently cyclizes to form the five-membered heterocycle. The preference for this pathway arises from favorable HOMO(dipolarophile)-LUMO(MDA) interactions, where the LUMO corresponds to the π*N=N orbital rather than the higher-energy LUMO+1 of the heteropropargyl fragment. [3]
Table 1: Key Characteristics of Concerted vs. Stepwise Mechanisms for MDA Cycloadditions
| Characteristic | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Bond formation | Simultaneous | Sequential |
| Intermediate species | None | Zwitterionic |
| Stereospecificity | High | Moderate to high |
| Solvent effects | Minimal | Moderate |
| Dominant orbital interaction | HOMO(dipolarophile)-LUMO+1(MDA) | HOMO(dipolarophile)-LUMO(MDA) |
| Typical dipolarophiles | Electron-deficient alkenes | Electron-rich alkenes (enamines) |
| Activation energy | Higher | Lower (≈40 kJ mol⁻¹ in CHCl₃) |
The stepwise pathway offers significant kinetic advantages, with computational studies indicating barriers approximately 40 kJ mol⁻¹ lower in energy in chloroform compared to the concerted pathway. [3] This substantial energy difference explains the observed preference for zwitterionic intermediates when MDA reacts with electron-rich dipolarophiles. The zwitterionic intermediates can undergo various subsequent transformations, including proton shifts and cyclizations, leading to diverse products such as hydrazonoenamines and pyrazolines depending on the reaction conditions and substitution patterns. [5]
Table 2: Frontier Molecular Orbital Interactions in MDA Cycloadditions
| Interaction Type | Dominant FMO Interaction | Dipolarophile Characteristics | Reactivity Pattern |
|---|---|---|---|
| Type I (HOMO-controlled) | HOMO(dipolarophile)-LUMO+1(MDA) | Electron-deficient | Concerted mechanism preferred |
| Type II (Ambiphilic) | Both HOMO(dipolarophile)-LUMO(MDA) and HOMO(MDA)-LUMO(dipolarophile) | Neither strongly electron-rich nor deficient | Concerted or stepwise possible |
| Stepwise pathway | HOMO(dipolarophile)-LUMO(MDA) π*N=N | Electron-rich (enamines) | Stepwise through zwitterions |
Objective: Synthesis of hydrazonoenamines and pyrazolines via stepwise cycloaddition of this compound with 1-(pyrrolidino)cyclopentene. [5] [3]
Materials:
Figure 1: Reaction workflow for cycloaddition with enamines
Procedure:
Characterization:
Objective: Synthesis of 1,2,3-triazoles via copper-catalyzed cycloaddition of this compound-derived intermediates with organic azides. [6]
Materials:
Procedure:
Notes:
Table 3: Troubleshooting Guide for MDA Cycloadditions
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low conversion | Insufficient electrophilicity of MDA | Activate with Lewis acids or use more electron-rich dipolarophiles |
| Decomposition of MDA | Exposure to light, moisture, or acidic impurities | Use anhydrous solvents, protect from light, add molecular sieves |
| Formation of multiple products | Competing reaction pathways | Adjust temperature, solvent polarity, or concentration |
| Poor regioselectivity | Ambiphilic nature of dipole | Use catalysts (Cu, Ag) or directing groups on dipolarophile |
| Slow cyclization of zwitterions | Steric hindrance or unfavorable ring geometry | Increase temperature or add protic additives |
The Huisgen cycloaddition of this compound enables access to diverse heterocyclic systems with substantial synthetic value:
Pyrazoline synthesis: The cycloaddition products serve as precursors to pyrazolines and pyrazoles, privileged scaffolds in medicinal chemistry with demonstrated bioactivities including antimicrobial, anti-inflammatory, and anticancer properties. [5] [3] These five-membered heterocycles can be further functionalized through reactions at the ester group or the ring nitrogen atoms.
Hydrazonoenamine intermediates: The zwitterionic pathway provides access to stable hydrazonoenamines that can be isolated and characterized. [5] These compounds feature extended conjugation and have potential applications as ligands or photophysical materials. Their electron-rich nature makes them suitable for further functionalization through alkylation, acylation, or cyclization reactions.
Bioconjugation and click chemistry: While MDA itself is not typically used directly in bioconjugation, the principles of strain-promoted and copper-catalyzed azide-alkyne cycloadditions demonstrate the broader utility of 1,3-dipolar cycloadditions in biological contexts. [6] [7] These applications leverage the bioorthogonality of azide-dipolarophile reactions for labeling biomolecules without interfering with native biological processes.
Complex molecule synthesis: The ability of MDA cycloadditions to rapidly build molecular complexity makes them valuable in natural product synthesis and pharmaceutical development. The formed heterocycles can serve as intermediates for further transformations, including ring expansions, rearrangements, or functional group interconversions. [2]
Figure 2: Synthetic applications of this compound cycloadditions
The Huisgen 1,3-dipolar cycloaddition of this compound represents a versatile and powerful transformation in synthetic organic chemistry. The recent recognition of the stepwise mechanism through zwitterionic intermediates with electron-rich dipolarophiles has expanded the synthetic utility of MDA, enabling more rational reaction design and optimization. [5] [3] The provided protocols offer reliable methods for implementing these reactions in practical settings, with troubleshooting guidance to address common challenges.
The continued relevance of MDA cycloadditions lies in their ability to efficiently construct molecular complexity with potential applications spanning pharmaceutical development, materials science, and chemical biology. As research in this field advances, further innovations in catalyst design, reaction engineering, and substrate scope will undoubtedly emerge, enhancing the synthetic value of this classical transformation.
Pyrazole heterocycles represent a privileged scaffold in modern medicinal chemistry with demonstrated significance in pharmaceutical and agrochemical applications. These five-membered diaza heterocycles constitute the core structural element in numerous biologically active compounds, with their synthesis presenting ongoing challenges in synthetic organic chemistry. The 1,3-dipolar cycloaddition reaction between diazo compounds and alkynes has emerged as a particularly efficient strategy for constructing functionalized pyrazole derivatives with diverse substitution patterns. Among diazo compounds, methyl diazoacetate offers distinct advantages as a versatile 1,3-dipole precursor that enables introduction of ester functionality, providing handles for further derivatization in drug discovery campaigns.
Traditional approaches to pyrazole synthesis often relied on Knorr-type condensations of 1,3-dicarbonyl compounds with hydrazines, but these methods frequently suffered from regioselectivity issues with unsymmetrical substrates and limited functional group tolerance. The cycloaddition approach using this compound addresses several of these limitations while providing access to pharmacologically relevant pyrazolecarboxylates that serve as key intermediates in the synthesis of more complex molecules. Recent advances have focused on enhancing reaction rates and regioselectivity through the development of electron-deficient dipolarophiles, particularly acetylenic iminium salts, which dramatically accelerate cycloaddition kinetics while maintaining excellent functional group compatibility [1].
The biological significance of pyrazole derivatives continues to drive methodological development, with recent studies demonstrating potent anticancer activity through modulation of key cell signaling pathways. Specifically, pyrazole-based compounds have shown remarkable efficacy in suppressing NF-κB activation and regulating inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in non-small cell lung carcinoma (A549) cells, highlighting their potential as targeted therapeutic agents for challenging oncology indications [2]. These biological findings underscore the importance of developing efficient, reproducible synthetic protocols for pyrazole scaffold assembly to support ongoing drug discovery efforts.
The synthesis of pyrazoles via 1,3-dipolar cycloaddition of this compound with alkynes represents a cornerstone methodology in heterocyclic chemistry. This transformation belongs to the category of "normal electron demand" cycloadditions, where the HOMO of the diazo compound interacts with the LUMO of the alkyne dipolarophile. This compound serves as a 1,3-dipole equivalent that, upon reaction with activated alkynes, initially forms a 3H-pyrazole intermediate through a concerted cycloaddition process. This transient species subsequently undergoes a rapid sigmatropic [1,5]-H shift to yield the aromatic 1H-pyrazole system, which represents the thermodynamically favored product [1].
The reaction mechanism proceeds through a well-defined sequence beginning with frontier molecular orbital (FMO) controlled approach of the reactants. The electron-withdrawing character of the ester group in this compound slightly lowers the HOMO energy of the diazo compound, while electron-deficient alkynes such as acetylenic iminium salts significantly lower the LUMO energy, resulting in enhanced FMO interaction and accelerated reaction kinetics. This theoretical framework explains why acetylenic iminium salts demonstrate superior reactivity compared to standard acetylenic esters, as the iminium group exerts a more potent electron-withdrawing effect than carbonyl functionality [1]. The regioselectivity of the cycloaddition is dictated by both electronic and steric factors, with the carbon terminus of the diazo compound preferentially bonding to the β-position of the acetylene moiety in unsymmetrical dipolarophiles.
The cycloaddition of this compound with activated alkynes offers several strategic advantages for medicinal chemistry applications. First, this methodology provides direct access to 3(5)-carboxylate-functionalized pyrazoles that serve as versatile synthetic intermediates for further diversification. The ester moiety can be readily hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, enabling comprehensive structure-activity relationship (SAR) exploration. Second, the use of acetylenic iminium salts as dipolarophiles introduces a positively charged nitrogen that can be selectively modified through nucleophilic addition or hydrolysis, providing an additional vector for structural elaboration [1].
From a practical perspective, this cycloaddition approach typically proceeds with excellent regioselectivity and high functional group tolerance, accommodating various aromatic and aliphatic substituents. The reaction kinetics are particularly favorable with acetylenic iminium salts, with many transformations proceeding instantaneously at room temperature, in stark contrast to traditional approaches that often require extended reaction times at elevated temperatures [1]. This operational simplicity, combined with the potential for one-pot multistep sequences (as demonstrated by the formation of bis(iminium) products when using excess alkyne), makes this methodology particularly attractive for rapid analog synthesis in drug discovery programs.
Table 1: Comparative analysis of pyrazole synthesis methods using this compound
| Methodology | Typical Conditions | Reaction Time | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Acetylenic iminium salts [1] | CH₂Cl₂, 20°C | Instantaneous | 90-99% | Exceptional reaction rate; high regioselectivity; versatile post-functionalization | Iminium salts require synthesis; hygroscopic products |
| Methyl propiolate [1] | CH₂Cl₂, 20°C | 3 days | ~88% | Commercially available reagents; moderate yields | Extremely slow at room temperature |
| Solvent-free methyl propiolate [1] | Neat, 20°C | 8 hours | ~99% | No solvent required; excellent yields | Limited substrate scope; potential safety concerns |
| InCl₃-catalyzed in water [1] | H₂O, 20°C | 24 hours | 80-95% | Aqueous medium; catalytic system | Longer reaction times |
Table 2: Reaction performance of this compound with different dipolarophiles
| Dipolarophile | Temperature (°C) | Reaction Time | Yield (%) | Product Regioselectivity | Special Considerations |
|---|---|---|---|---|---|
| Propyne iminium salt 1 [1] | 20 | Instantaneous | ~99 | Complete | Forms bis(iminium) adduct with 2:1 stoichiometry |
| Internal acetylenic iminium salts 2a-d [1] | 20 | Minutes | 85-95 | High to complete | Steric effects influence reaction rate |
| Methyl diazo(phenyl)acetate with 1 [1] | 20 | Slow | Good | Complete (with rearrangement) | Van Alphen-Hüttel rearrangement observed |
| Methyl propiolate [1] | 20 | 3 days | 88 | Moderate | Thermal activation typically required |
The comparative data reveal that acetylenic iminium salts demonstrate superior performance as dipolarophiles compared to conventional acetylenic esters across multiple parameters. Most notably, the reaction rate is enhanced by several orders of magnitude, with reactions proceeding instantaneously at room temperature compared to days for standard systems. This dramatic rate acceleration is attributed to the powerful electron-withdrawing effect of the iminium group, which significantly lowers the LUMO energy of the alkyne and enhances FMO interaction with the diazo compound HOMO [1]. Additionally, the iminium functionality provides a versatile handle for post-synthetic modification that is not available in conventional approaches, enabling strategic diversification of the pyrazole core structure.
While traditional approaches using methyl propiolate can provide excellent yields under solvent-free conditions, these methods typically require longer reaction times and may exhibit more limited substrate scope. The InCl₃-catalyzed aqueous system represents an environmentally friendly alternative but still cannot match the reaction kinetics achieved with acetylenic iminium salts. The data clearly establish the methodology of choice for rapid, efficient pyrazole synthesis is the cycloaddition of this compound with acetylenic iminium salts, particularly when synthetic efficiency and downstream diversification potential are key considerations.
Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, add the acetylenic iminium triflate salt (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL). Add activated 4Å molecular sieves to maintain anhydrous conditions.
Addition of this compound: Cool the reaction mixture to 0°C using an ice bath, then add This compound (1.0 mmol, 1.0 equiv) dropwise via syringe with efficient stirring. After complete addition, remove the cooling bath and allow the reaction to warm to room temperature.
Reaction Monitoring: Monitor reaction progress by TLC analysis (typically using hexanes/ethyl acetate gradient). For terminal acetylenic iminium salts, the reaction is typically complete within minutes at room temperature. For more sterically hindered internal alkynes, extended reaction times (up to several hours) may be required.
Workup Procedure: Once complete by TLC, filter the reaction mixture to remove molecular sieves and concentrate under reduced pressure at temperatures below 35°C to prevent product decomposition.
Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluent systems (typically dichloromethane/methanol gradients). For highly hygroscopic pyrazole iminium salts, consider using anhydrous solvents and maintaining inert atmosphere throughout purification.
Product Characterization: Characterize the purified pyrazole product by ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and mass spectrometry. For the model reaction with propyne iminium salt [HC≡C–C(Ph)=N⁺Me₂ TfO⁻], the expected product is methyl 5-((dimethylamino)(phenyl)methylene)-4,5-dihydro-1H-pyrazole-3-carboxylate, which undergoes rapid tautomerization to the aromatic pyrazole system [1].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation of pyrazole products. For the model pyrazole iminium salt 3 derived from propyne iminium salt and this compound, characteristic signals include: the pyrazole CH-4 proton typically appears between δ 6.5-7.5 ppm in the ( ^1H ) NMR spectrum, while in the ( ^{13}C ) NMR spectrum, the corresponding carbon signal is observed at approximately δ 118.31 ppm. The NCH₃ groups of the iminium functionality typically resonate between δ 3.5-4.0 ppm in the ( ^1H ) NMR spectrum and δ 45-55 ppm in the ( ^{13}C ) NMR spectrum. The ester methyl group appears as a singlet around δ 3.7-3.9 ppm, with the carbonyl carbon observed at δ 160-165 ppm [1]. These characteristic signals, combined with the absence of alkyne and diazo precursor signals, confirm successful cycloaddition and aromatization.
Regiochemical assignment represents a critical aspect of structural characterization, particularly for unsymmetrical dipolarophiles. The regioselectivity can be confirmed through HMBC NMR experiments, which typically show ( ^4J ) correlations between the NCH₃ proton signals and one of the carbon atoms in the pyrazole ring (approximately δ 145.6 ppm). This correlation pattern unambiguously establishes the connectivity between the iminium group and the pyrazole core. For pyrazoles derived from methyl diazo(phenyl)acetate, additional evidence for regiochemistry comes from observation of the van Alphen-Hüttel rearrangement pathway, which involves sequential sigmatropic shifts ultimately leading to the thermodynamically favored regioisomer [1].
High-performance liquid chromatography (HPLC) and LC-MS analysis provide essential quality control data for pyrazole products, confirming both purity and molecular identity. Typical reverse-phase HPLC methods employing C18 columns with acetonitrile/water gradients (often with 0.1% formic acid modifier) effectively separate pyrazole products from potential impurities. The electrospray ionization mass spectrometry (ESI-MS) typically shows strong [M]⁺ ions for pyrazole iminium salts, with characteristic isotope patterns confirming molecular identity.
Fourier-transform infrared spectroscopy (FTIR) provides complementary functional group information, with characteristic absorptions for the ester carbonyl (∼1720 cm⁻¹), iminium functionality (broad absorption between 1650-1750 cm⁻¹), and pyrazole ring vibrations (1400-1600 cm⁻¹). The absence of diazo group absorptions (∼2100-2160 cm⁻¹) confirms complete consumption of the this compound starting material. For hygroscopic pyrazole iminium salts, Karl Fischer titration provides essential water content determination, as these materials often require careful handling to prevent hydrate formation that can complicate biological testing.
The pyrazole iminium salts produced through cycloaddition with acetylenic iminium salts offer versatile platforms for chemical diversification. The iminium functionality can be selectively reduced using hydride reagents such as LiAlH₄ to generate neutral N,N-dimethylaminomethylene derivatives. Alternatively, hydrolytic cleavage under mild acidic conditions (dilute HCl or citric acid solutions) provides access to pyrazole aldehydes, which serve as valuable synthetic intermediates for condensation reactions with nucleophiles [1]. These transformations significantly expand the structural diversity accessible from a common pyrazole iminium intermediate.
The ester functionality introduced via this compound provides additional opportunities for structural elaboration. Standard hydrolysis conditions (LiOH or NaOH in aqueous THF/MeOH) cleanly afford the corresponding carboxylic acids, which can be coupled with amines to generate amide derivatives. Alternatively, reduction with LiAlH₄ converts the ester to a primary alcohol, providing a handle for ether formation or oxidation to aldehydes. These functional group interconversions enable comprehensive exploration of structure-activity relationships around the pyrazole core, facilitating optimization of physicochemical properties for drug discovery applications.
The synthesized pyrazole derivatives should be evaluated for potential anticancer activity using established in vitro assays. The protocol typically begins with assessment of cytotoxic effects against human non-small cell lung carcinoma (A549) cells using the MTT assay. Cells are maintained in Ham's F-12 K medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For testing, cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with various concentrations of pyrazole derivatives for 24-72 hours. After treatment, MTT solution (0.5 mg/mL) is added and incubated for 4 hours, followed by dissolution of formazan crystals in DMSO and measurement of absorbance at 570 nm [2].
For promising compounds, further mechanistic studies should evaluate effects on key signaling pathways. Western blot analysis can assess expression levels of proteins including NF-κB-p65, MMP-2, E-cadherin, and TNF-α in A549 cells. Typically, protein lysates (20-40 μg) are separated by SDS-PAGE (10% gel), transferred to PVDF membranes, and probed with specific primary antibodies (1:1000 dilution) followed by HRP-conjugated secondary antibodies (1:5000 dilution). Detection employs enhanced chemiluminescence with band intensity quantification using ImageJ software [2]. Additionally, ELISA-based assays can quantify cytokine production (TNF-α, IL-6) and inflammatory mediators (iNOS, COX-2) in LPS-stimulated A549 cells, providing insights into potential anti-inflammatory mechanisms that may contribute to anticancer effects.
The cycloaddition of This compound with acetylenic iminium salts represents a robust, efficient methodology for pyrazole synthesis that offers significant advantages over traditional approaches. The exceptional reaction kinetics (often instantaneous at room temperature), excellent regioselectivity, and high functional group tolerance make this protocol particularly valuable for medicinal chemistry applications. The resulting pyrazole iminium salts serve as versatile intermediates for further diversification through reduction, hydrolysis, or functional group interconversion, enabling comprehensive exploration of chemical space around the pyrazole core.
The biological relevance of pyrazole derivatives continues to expand, with recent studies demonstrating potent activity against non-small cell lung carcinoma cells through modulation of key inflammatory signaling pathways. The ability of pyrazole-based compounds to suppress NF-κB activation, downregulate MMP-2 expression, and modulate cytokine production highlights their potential as targeted therapeutic agents. The integrated synthetic and biological evaluation protocol presented herein provides researchers with a comprehensive framework for leveraging this versatile methodology in drug discovery programs, from initial library synthesis through mechanistic evaluation of promising lead compounds.
The Roskamp reaction, first described in 1989, represents one of the most efficient homologation strategies for converting aldehydes to β-keto esters through reaction with α-diazo carbonyl compounds. This transformation has gained significant importance in pharmaceutical synthesis due to the versatility of β-keto esters as building blocks for various therapeutic agents and natural products. Traditional batch processes, however, face challenges in handling diazo compounds due to safety concerns associated with their potential exothermic decomposition and the generation of nitrogen gas as a byproduct. The implementation of continuous flow technology has revolutionized this synthetic methodology by enhancing safety, improving reaction control, and enabling more efficient processing.
The fundamental Roskamp reaction involves the Lewis acid-catalyzed reaction of alkyl diazoacetates with aldehydes to form β-keto carbonyl compounds, particularly β-keto esters. The mechanism proceeds via a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen rearrangement, resulting in the formal insertion of a carbonyl-containing one-carbon unit into the aldehyde C-H bond [1]. The historical development of this reaction has seen the exploration of various Lewis acids, with tin(II) chloride (SnCl₂) initially identified as an effective catalyst, along with other metals including BF₃, ZnCl₂, AlCl₃, GeCl₂, and SnCl₄ [1]. The reaction typically proceeds at or below room temperature in dichloromethane, with aliphatic aldehydes generally exhibiting higher reactivity compared to aromatic aldehydes due to enolization effects [1].
The migration to continuous flow processing addresses several limitations of batch methodology, particularly for handling potentially hazardous intermediates like methyl diazoacetate. Flow chemistry enables superior heat transfer, precise control of residence time, and improved mixing efficiency, which collectively enhance reaction safety and reproducibility [2]. Additionally, continuous flow systems facilitate the integration of multiple synthetic steps and enable the use of minimized reactor volumes, reducing the inventory of hazardous intermediates at any given time. These advantages make continuous flow particularly suitable for the Roskamp reaction, especially when implemented at industrial scales where safety and process intensification are paramount concerns.
The Roskamp reaction proceeds through a well-defined catalytic cycle that involves the initial activation of the aldehyde carbonyl group by a Lewis acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the α-carbon of this compound. The resulting tetrahedral intermediate undergoes a rapid 1,2-hydride shift with concurrent dinitrogen elimination, yielding the β-keto ester product [1]. The mechanism favors the formation of β-keto esters over competing pathways such as epoxide formation or undesirable group migrations, provided appropriate reaction conditions and catalysts are employed.
The key to the reaction's success lies in the electron-withdrawing nature of both the carbonyl and diazo functionalities in this compound, which stabilizes the negative charge developed adjacent to the diazo moiety during the nucleophilic attack [1]. This charge delocalization enables the safe and efficient one-carbon homologation of carbonyl derivatives under mild conditions. The reaction typically proceeds at temperatures around -15°C to room temperature, with optimal yields obtained using Lewis acids like SnCl₂, BF₃, and more recently, heterogeneous catalysts in flow systems [1].
Table 1: Common Lewis Acid Catalysts for the Roskamp Reaction
| Catalyst | Typical Loading (mol%) | Reaction Temperature | Advantages |
|---|---|---|---|
| SnCl₂ | 10 | -15°C to RT | Original catalyst, good yields with aliphatic aldehydes |
| BF₃·OEt₂ | 10-20 | 0°C to RT | Highly reactive, suitable for continuous flow |
| Sn-MCM-41 | 5-10 (heterogeneous) | RT to 60°C | Recyclable, enables continuous processing |
| ZrCl₄ | 5-10 | RT | Good functional group tolerance |
The implementation of continuous flow technology for the Roskamp reaction addresses several limitations inherent to batch processing. Enhanced safety is achieved through minimal reactor volume and efficient temperature control, particularly important when handling potentially unstable diazo compounds [2]. The precise residence time control in flow reactors prevents over-reaction or decomposition of sensitive products, while improved mass and heat transfer characteristics lead to more consistent product quality and higher yields compared to batch systems [2].
Continuous flow systems also enable catalyst immobilization strategies, such as the use of Sn-MCM-41 packed-bed reactors, which facilitate catalyst recycling and simplify product purification [1]. The development of heterogeneous catalytic systems for continuous flow Roskamp reactions represents a significant advancement toward sustainable and industrially applicable processes. These systems have demonstrated excellent yields, simple operation, and broad functional group tolerance, making them particularly attractive for pharmaceutical applications where purity and process efficiency are critical [1].
The continuous flow synthesis of β-keto esters via the Roskamp reaction requires specific equipment to ensure safe and efficient processing:
Flow reactor system: Consisting of two HPLC pumps for reagent delivery (flow rate range: 0.1-10 mL/min), a PFA tubular reactor (internal diameter: 0.5-1.0 mm, volume: 2-10 mL) with temperature control capability (-20°C to 100°C range), and a back-pressure regulator (10-50 psi) to prevent gas accumulation and maintain single-phase flow [2] [3].
Feed preparation: Two separate feed solutions are required - Feed A: this compound (0.5-1.0 M) in dichloromethane or toluene; Feed B: aldehyde substrate (0.5-1.0 M) and Lewis acid catalyst (5-10 mol%) in the same solvent [2]. For heterogeneous catalytic systems, the catalyst is packed in a fixed-bed reactor, and Feed B contains only the aldehyde substrate in appropriate solvent [1].
Safety equipment: Due to the potential hazards associated with diazo compounds, the system should include burst discs or pressure relief valves, and the entire assembly should be operated in a well-ventilated fume hood with appropriate secondary containment [3]. The use of continuous flow significantly enhances safety by minimizing the inventory of reactive intermediates.
System Preparation: Assemble the flow reactor according to manufacturer instructions. Purge the system with dry solvent (dichloromethane or toluene) to remove moisture and oxygen. If using a heterogeneous catalyst, pack the catalyst cartridge uniformly to avoid channeling [1].
Solution Preparation: In an inert atmosphere glove box or under nitrogen purge, prepare Feed A by dissolving this compound (1.0 M) in anhydrous dichloromethane. Prepare Feed B by dissolving the aldehyde substrate (1.0 M) and BF₃·OEt₂ (0.1 M) in anhydrous dichloromethane. Filter both solutions through a 0.45 μm PTFE filter to remove particulates [2].
Reaction Execution: Initiate pumping of both feeds at equal flow rates (e.g., 0.25 mL/min each) to achieve a total flow rate of 0.5 mL/min, corresponding to a residence time of approximately 4 minutes in a 2 mL reactor. Maintain the reactor temperature at 0°C using a circulating bath [2].
Process Monitoring: Allow the system to stabilize for 3-5 residence times before collecting product. Monitor pressure drops across the reactor to detect potential clogging. Analyze the effluent periodically by TLC, GC, or HPLC to confirm reaction completion [2].
Work-up Procedure: Collect the reactor effluent directly into a quench solution of saturated sodium bicarbonate (for BF₃·OEt₂ catalysis) with vigorous stirring. Separate the organic layer and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at temperatures below 40°C [1] [2].
Product Purification: Purify the crude β-keto ester by flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure product. For continuous purification, consider in-line liquid-liquid separation followed by short-path distillation [2].
Table 2: Optimization Parameters for Continuous Flow Roskamp Reaction
| Parameter | Optimal Range | Effect on Reaction | Troubleshooting |
|---|---|---|---|
| Residence Time | 2-10 minutes | Shorter times minimize decomposition; longer times ensure complete conversion | If conversion is low, increase residence time; if decomposition occurs, decrease it |
| Temperature | -10°C to 25°C | Lower temperatures suppress side products; higher temperatures accelerate reaction | Optimize for each substrate; aromatic aldehydes may require higher temperatures |
| Catalyst Loading | 5-10 mol% | Lower loading reduces cost; higher loading increases rate | For sluggish reactions, increase catalyst loading or switch catalyst |
| Solvent | Dichloromethane or Toluene | Affects solubility and reaction rate | Ensure strict anhydrous conditions; switch solvent if solubility issues arise |
Common issues and solutions:
This compound requires careful handling due to its potential shock sensitivity and thermal instability. In continuous flow systems, the risk is significantly reduced as only small quantities are present in the reactor at any time. However, specific precautions must be observed:
Storage and handling: Store this compound in a refrigerator (<5°C) in the original container, avoiding sunlight and heat sources. Always transfer materials in a well-ventilated fume hood using appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) [3].
Solution preparation: Prepare solutions of this compound at the required concentration immediately before use. Do not store diluted solutions for extended periods. During solution preparation, ensure all equipment is grounded to prevent static discharge [3].
Decomposition protocols: Have a contingency plan for potential decomposition incidents. Aqueous acidic solutions (e.g., 1M sulfuric acid) or ceric ammonium nitrate solutions can be used to quench diazo compounds safely. Keep these quenching solutions readily available in the work area [3].
The implementation of engineering controls in continuous flow systems provides multiple layers of protection:
Pressure management: Install pressure sensors and relief devices to prevent over-pressurization from nitrogen gas generation. Use back-pressure regulators rated for at least 50% above the expected operating pressure [2] [3].
Temperature monitoring: Incorporate multiple temperature sensors along the reactor length with automated shutdown capabilities if temperature excursions exceed safe limits (typically >50°C for this compound reactions) [2].
Containment strategies: Enclose the entire flow path in a secondary containment with ventilation. For additional protection, consider implementing leak detection systems that automatically stop pumps and close isolation valves [3].
β-keto esters synthesized via the Roskamp reaction serve as versatile intermediates for numerous bioactive molecules and pharmaceuticals. Their unique structural features, containing both nucleophilic and electrophilic sites, enable diverse functionalization pathways:
Heterocyclic synthesis: β-keto esters are privileged starting materials for various nitrogen-containing heterocycles prevalent in pharmaceuticals. For instance, they can be condensed with amidines to access substituted pyrimidines - important scaffolds in drug discovery [2]. The flow synthesis approach enables rapid access to these heterocyclic libraries through integrated continuous processes.
Natural product synthesis: Several complex natural products, including Nonactin and Kermesic acid, have been synthesized using β-keto esters derived from the Roskamp reaction as key building blocks [1]. The continuous flow methodology enhances the efficiency of these multi-step syntheses by enabling seamless integration of the homologation step with subsequent transformations.
Pharmaceutical intermediates: Canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores can be prepared through judicious manipulation of β-keto esters [1]. Specific examples include the synthesis of Sumatriptan and Edaravone, demonstrating the utility of this methodology in accessing commercially important therapeutics [1].
The development of enantioselective Roskamp reactions represents an important advancement in the field. While challenging due to the potential epimerization of the stereogenic center, successful asymmetric variants have been achieved through several strategies:
Chiral auxiliaries: The use of (-)-camphorsultam as a chiral auxiliary in the α-diazo carbonyl component has enabled the synthesis of enantiomerically enriched β-keto esters with high diastereoselectivity and no erosion of stereochemical integrity during isolation [1]. This approach provides reliable access to chiral building blocks for asymmetric synthesis.
Enzymatic transformations: The stereoselective bioreduction of α-diazo-β-keto esters using ketoreductases (KREDs) represents a powerful biocatalytic approach to chiral α-diazo-β-hydroxy esters [4]. This methodology provides complementary stereocontrol and has been demonstrated to deliver products with excellent enantiomeric excess (up to >99% ee) under mild conditions [4].
Transition metal catalysis: Copper-catalyzed asymmetric fluorination of cyclic β-keto esters has been achieved in continuous flow microreactors, providing efficient access to fluorinated building blocks with high enantioselectivities (up to 99% ee) at low catalyst loadings (1 mol%) [5]. This demonstrates the potential for integrating the Roskamp reaction with subsequent asymmetric transformations in continuous flow systems.
Effective analysis of the Roskamp reaction and characterization of products are essential for successful implementation:
In-line monitoring: Fourier-transform infrared (FTIR) spectroscopy can be implemented in flow systems to monitor the consumption of this compound (characteristic diazo peak at 2100-2160 cm⁻¹) and the formation of β-keto ester products (carbonyl stretches at 1710-1740 cm⁻¹) [2].
Standard analytical methods: Routine analysis by GC-FID or HPLC-UV should be established for quality control. For the model reaction of this compound with benzaldehyde, the following typical retention times may be observed: this compound (4.2 min, GC), methyl 3-oxo-3-phenylpropanoate (8.7 min, GC) [1].
Structural characterization: ¹H NMR (CDCl₃) of β-keto ester products typically shows characteristic signals: ester methyl group (δ 3.6-3.8 ppm, s), methylene group between carbonyls (δ 3.9-4.1 ppm, s for aliphatic substrates or δ 4.3-4.5 ppm, s for aromatic substrates). ¹³C NMR displays the distinctive keto ester carbonyl signals at δ 165-175 ppm and 190-200 ppm, respectively [1].
Table 3: Typical Yields and Characterization Data for Selected β-Keto Esters
| Aldehyde Substrate | Product | Isolated Yield (%) | ¹H NMR (CDCl₃) Diagnostic Signals |
|---|---|---|---|
| Hexanal | Methyl 3-oxononanoate | 85-92 | δ 3.70 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂CO), 2.55 (t, 2H, J=7.2Hz, COCH₂) |
| Benzaldehyde | Methyl 3-oxo-3-phenylpropanoate | 78-88 | δ 3.73 (s, 3H, OCH₃), 4.02 (s, 2H, COCH₂CO), 7.45-8.10 (m, 5H, ArH) |
| 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | 75-82 | δ 3.72 (s, 3H, OCH₃), 4.00 (s, 2H, COCH₂CO), 7.45-8.05 (m, 4H, ArH) |
Figure 1: Continuous Flow Reactor Setup for Roskamp Reaction. The system incorporates two feed streams, precise pumping, temperature-controlled reaction zone, back-pressure regulation, and in-line quenching for safe and efficient processing of this compound.
Figure 2: Reaction Mechanism and Synthetic Applications of the Roskamp Reaction. The catalytic cycle involves Lewis acid-mediated formation of a tetrahedral intermediate followed by 1,2-hydride shift and dinitrogen elimination to form β-keto esters, which serve as versatile intermediates for various synthetic applications.
The continuous flow synthesis of β-keto esters via this compound homologation represents a significant advancement in synthetic methodology, effectively addressing the safety concerns associated with diazo compound handling while improving process efficiency and reproducibility. The Roskamp reaction in continuous flow systems enables rapid access to valuable β-keto ester building blocks under mild conditions with excellent functional group tolerance. The implementation of heterogeneous catalysts and integrated reaction sequences further enhances the sustainability and practical utility of this methodology.
Future developments in this field will likely focus on expanding the substrate scope to include more challenging aldehydes, developing highly enantioselective catalytic systems, and implementing fully integrated continuous processes from starting materials to final active pharmaceutical ingredients. The combination of continuous flow technology with emerging catalytic strategies, including biocatalysis and photoredox catalysis, presents exciting opportunities for further innovation in this strategically important transformation.
This protocol describes a phosphine-mediated reductive fragmentation of alkyl azides to generate diazo compounds, such as methyl diazoacetate derivatives [1].
The process uses a specially designed phosphine reagent with an activated ester moiety (e.g., an N-hydroxysuccinimidyl ester). This reagent reacts with an organic azide to form an acyl triazene intermediate, which fragments under mild basic conditions to yield the diazo compound [1].
The table below summarizes yields for various diazo compounds obtained with phosphine reagent 1e [1].
| Diazo Compound | Product Structure | Yield |
|---|---|---|
| 5a | Methyl 2-diazoacetate | >90% |
| 5d | Ethyl 2-diazopropanoate | 91% |
| 5e | tert-Butyl 2-diazoacetate | 94% |
| 5f | 2-Diazo-1,2-dihydroaphthalen-1-one | 85% |
| 5g | 3-Diazooxindole | 95% |
While not a direct reactant with phosphites in a Staudinger context, this compound is a highly useful building block. Here are key handling protocols due to its hazardous nature [2].
The diagram below illustrates the mechanistic pathway for the diazo compound formation via the modified Staudinger reaction [1].
The standard Staudinger reaction is a cornerstone of organic synthesis. The modified version demonstrates how the fundamental principles can be adapted for new applications [4] [1] [5].
To proceed with your specific interest in this compound and phosphites, clarifying the following could help guide further literature searches:
Methyl diazoacetate (MDA) is a versatile diazo compound with the chemical formula N₂CHCOOCH₃ that has gained significant importance in agrochemical synthesis due to its ability to introduce the methoxycarbonylcarbene moiety into various molecular frameworks. This highly reactive compound serves as a precursor for carbene intermediates that can undergo numerous transformations including cyclopropanation, cyclopropenation, C-H insertion, and cycloaddition reactions. The structural motifs accessible through MDA chemistry, particularly cyclopropane and pyrazole derivatives, are frequently found in biologically active molecules with herbicidal, fungicidal, and insecticidal properties. The electron-withdrawing ester group adjacent to the diazo functionality moderately stabilizes the compound while maintaining sufficient reactivity for diverse transformations, making it an ideal building block for complex agrochemical intermediates.
The significance of MDA in agrochemical research stems from its ability to efficiently generate molecular complexity from simple starting materials. Diazo compounds in general belong to the class of 1,3-dipoles characterized by π electron density delocalized over the α-carbon and two nitrogen atoms [1]. MDA specifically offers advantages in terms of commercial availability or straightforward laboratory synthesis, relative stability compared to simpler diazoalkanes like diazomethane, and versatility in reaction pathways. The methoxycarbonyl group in the resulting products can serve as a handle for further derivatization or may contribute directly to biological activity through electrostatic interactions with target sites. These characteristics have established MDA as a valuable synthon in the construction of bioactive compound libraries for agrochemical screening and optimization programs.
This compound participates in several mechanistically distinct transformations that provide access to structurally diverse intermediates relevant to agrochemical development. The most synthetically valuable reactions include:
Cyclopropanation: Metal-catalyzed decomposition of MDA generates a carbene intermediate that adds across C=C bonds to form cyclopropane derivatives [2]. These strained carbocycles are privileged scaffolds in bioactive compounds, with the cyclopropane ring often enhancing potency, modifying metabolic stability, or restricting conformational flexibility.
Cyclopropenation: Similar to cyclopropanation, but occurring with alkyne substrates to form cyclopropene rings [3]. These highly strained systems can serve as versatile intermediates for further elaboration or as bioactive cores in their own right.
Pyrazole Formation: MDA undergoes [3+2] cycloadditions with electron-deficient alkynes to form pyrazole heterocycles [4], which represent one of the most important heterocyclic classes in agrochemicals.
C-H Insertion: Under appropriate catalytic conditions, carbenes derived from MDA can insert into C-H bonds, enabling direct functionalization of complex molecules without the need for pre-functionalization.
Aldol-Type Condensations: MDA can participate in Mukaiyama-aldol reactions with aldehydes under Lewis acid catalysis to produce δ-siloxy-α-diazo-β-ketoalkanoates [5], which serve as versatile intermediates for further transformation.
Table 1: Scope of Cyclopropanation and Cyclopropenation Reactions with this compound
| Reaction Type | Substrate Class | Catalyst System | Typical Yields | Key Applications |
|---|---|---|---|---|
| Cyclopropanation | Terminal alkenes | Rh₂(OAc)₄, Cu foil [3] | 75-90% [2] | Insecticidal compounds, stereoselective synthesis |
| Cyclopropanation | α,β-Unsaturated carbonyls | Rh₂(OAc)₄ | 70-95% | Bioactive heterocycle precursors |
| Cyclopropenation | Terminal alkynes | Cu foil, solvent-free mechanochemical [3] | 81-95% | Bioorthogonal tags, agrochemical intermediates |
| Cyclopropenation | Internal alkynes | Ag foil, solvent-free mechanochemical [3] | 85-90% | Stable cyclopropene building blocks |
| Cyclopropenation | Enynes | Rh₂(OAc)₄ [6] | 70-88% | Complex polycyclic framework construction |
The regioselectivity and stereoselectivity of MDA reactions can be tuned through appropriate catalyst selection. For instance, rhodium(II) acetate promotes selective methoxycarbonylmethylenation of triple bonds in enynes with terminal triple bonds [6], while copper and silver foils under mechanochemical conditions provide complementary selectivity for terminal versus internal alkynes respectively [3]. The development of solvent-free mechanochemical conditions using recyclable metal foil catalysts represents a significant advance in sustainable methodology for these transformations, eliminating the need for large solvent volumes and enabling catalyst recycling without appreciable loss of activity [3].
Table 2: Pyrazole and Heterocycle Synthesis via this compound Cycloadditions
| Reaction Type | Reaction Partners | Conditions | Yield Range | Product Features |
|---|---|---|---|---|
| [3+2] Cycloaddition | Acetylenic iminium salts [4] | CH₂Cl₂, 20°C, instantaneous | ~99% | Pyrazole iminium salts, further functionalizable |
| [3+2] Cycloaddition | Methyl propiolate | Toluene, reflux or room temperature | 88% (3 days) | Pyrazole-3,5-dicarboxylates |
| Mukaiyama-aldol | Aldehydes | Zn(OTf)₂, 2,6-lutidine, TBSOTf, -78°C [5] | 82-98% | δ-Siloxy-α-diazo-β-ketoalkanoates |
| Boron-mediated aldol | Aldehydes | (n-Bu)₂BOTf, Hunig's base, 0°C [5] | 69-75% | High diastereoselectivity (syn:anti >96:4) |
The reactivity of MDA in cycloadditions is governed by frontier molecular orbital (FMO) interactions, typically proceeding under HOMO(diazo)-LUMO(dipolarophile) control [4]. This explains the exceptional reactivity of MDA with electron-deficient acetylenic iminium salts, which function as powerful dipolarophiles. The resulting pyrazole derivatives are particularly valuable in agrochemical design, as the pyrazole scaffold is present in numerous commercial herbicides, insecticides, and fungicides. The instantaneous reaction rates observed with highly activated dipolarophiles at room temperature [4] offer practical advantages for process chemistry applications, minimizing energy requirements and simplifying reaction control.
Title: Cyclopropanation Reaction Workflow
The solvent-free mechanochemical approach using copper foil catalysts represents a sustainable advancement for cyclopropanation reactions [3]. This method eliminates the need for large solvent volumes, simplifies purification, and enables catalyst recycling.
Procedure:
Key Advantages:
Safety Note: Although the mechanochemical approach minimizes risks associated with diazo compound handling, appropriate precautions including safety shielding and personal protective equipment should still be employed.
Procedure:
Reaction Mechanism: The transformation proceeds via a concerted [3+2] cycloaddition between MDA and the electron-deficient alkyne, followed by a sigmatropic [1,5]-H shift to aromatize the pyrazole ring. When a 2:1 stoichiometry (alkyne:MDA) is employed, a subsequent Michael addition occurs, yielding bis(iminium) ditriflate products [4].
Scale-Up Considerations:
This compound presents significant safety hazards common to diazo compounds, including potential for explosive decomposition and toxicity. The compound is thermally sensitive and can undergo violent decomposition when heated, especially in concentrated form or in the presence of impurities. Comprehensive risk assessments should precede all laboratory operations.
Primary Control Measures:
The diazo transfer method for MDA synthesis using sulfonyl azides and triethylamine presents additional hazards, as sulfonyl azides can be explosive [1]. Alternative reagents such as imidazole-1-sulfonyl azide or p-acetanilidesulfonyl azide offer improved safety profiles.
Stability Considerations:
Incompatible Materials:
Deactivation and Waste Disposal: Small quantities of MDA can be safely deactivated by slow addition to a stirred solution of acetic acid (10% in water) at 0°C. For larger quantities, consult institutional safety officers for appropriate disposal procedures that may include controlled decomposition with dilute sulfuric acid in the presence of urea to scavenge nitrous acid.
Table 3: Comparison of Solution-Phase and Mechanochemical Cyclopropanation
| Parameter | Traditional Solution-Phase | Mechanochemical Approach [3] |
|---|---|---|
| Solvent Volume | 0.1-0.5 L/mmol diazo | Solvent-free |
| Catalyst Loading | 1-5 mol% soluble catalyst | Metal foil (reusable) |
| Reaction Atmosphere | Inert (N₂/Ar) required | Ambient air acceptable |
| Diazo Addition | Slow syringe pump addition (hours) | Direct addition |
| Catalist Recovery | Difficult or impossible | Simple recovery and reuse |
| Typical Yields | 70-95% | 75-95% |
| Reaction Scale | Easily scalable | Limited by milling vessel size |
The emergence of solvent-free mechanochemical methods using recyclable metal foil catalysts addresses several limitations of traditional solution-phase cyclopropanation [3]. This approach eliminates the need for large solvent volumes, simplifies the reaction setup, and enables catalyst recycling without significant loss of activity. The ability to perform reactions under ambient aerobic conditions removes the requirement for inert atmosphere manipulation, reducing both equipment costs and operational complexity.
Diazo Stabilization: In industrial applications, MDA is typically handled as a solution in halogenated or ethereal solvents to minimize risks associated with neat diazo compounds. Stabilization with carbonate bases (e.g., K₂CO₃) helps neutralize trace acids that could initiate decomposition [2]. For large-scale operations, continuous flow processing provides enhanced safety by maintaining low inventory of reactive intermediates throughout the transformation.
Catalyst Engineering: The development of heterogeneous catalytic systems represents a significant advance for process chemistry. Supported catalysts including metal-organic frameworks (MOFs), immobilized copper complexes, and the previously mentioned metal foil systems facilitate catalyst recovery and reduce metal contamination in products [3]. The regioselectivity and stereoselectivity of MDA reactions can be tuned through appropriate catalyst selection, with copper systems generally favoring cyclopropanation of terminal alkenes and alkynes, while silver catalysts show superior performance with internal alkynes [3].
Green Chemistry Metrics: Modern method development emphasizes improved atom economy, reduced environmental factor (E-factor), and enhanced energy efficiency. The mechanochemical approaches demonstrate excellent performance across these metrics, with E-factors substantially lower than traditional solution-phase methods due to solvent elimination. Additionally, the ability to use recyclable catalysts and perform reactions at ambient temperature contributes to improved sustainability profiles for MDA-based transformations.
This compound represents a versatile and valuable building block for agrochemical synthesis, enabling efficient construction of complex molecular architectures including cyclopropanes, cyclopropenes, and pyrazole heterocycles. The experimental protocols detailed in these Application Notes highlight both traditional solution-phase methods and emerging sustainable technologies such as solvent-free mechanochemical approaches. When implementing these procedures, researchers should prioritize safety considerations specific to diazo compounds while leveraging the synthetic versatility of MDA to access structurally diverse intermediates for agrochemical development. The continued evolution of catalytic systems and reaction engineering approaches promises to further enhance the utility of MDA in sustainable agrochemical discovery and process development.
The table below summarizes the identified chemical information for Methyl Diazoacetate.
| Property | Value |
|---|---|
| CAS Number | 6832-16-2 [1] [2] |
| Molecular Formula | C3H4N2O2 [1] [2] |
| Molecular Weight | 100.076 g/mol [1] [2] |
| Common Synonyms | Methyl 2-diazoacetate; Diazoacetic acid methyl ester [1] [2] |
The most critical safety information from the search results is highlighted below.
The following diagram outlines the core safety principles for handling this compound in a lab setting, based on the gathered information:
Q1: Can I distill this compound to purify it?
Q2: What should I do if this compound is exposed to heat or a sharp impact?
The information found is a good starting point but is insufficient for creating a full troubleshooting guide. Key details commonly found in a technical support center are missing, such as:
For comprehensive safety information, you should consult the official Safety Data Sheet (SDS) from a reputable chemical supplier. Additionally, resources like Bretherick's Handbook of Reactive Chemical Hazards or Sax's Dangerous Properties of Industrial Materials may provide more detailed hazard data.
Methyl diazoacetate (MDA) is a reagent used in reactions to generate methoxycarbonylcarbene or carbenoid species, typically catalyzed by transition metals like Rh₂(OAc)₄ [1] [2]. Its tendency to decompose is inherent to its reactive diazo group.
The primary safety and stability challenge is managing this controlled decomposition in experiments. The search results confirm that transition metal catalysts like Rh₂(OAc)₄ and copper-exchanged clays are commonly used to decompose MDA in a directed manner to form carbene intermediates [1] [2]. These intermediates then undergo reactions such as:
Based on general lab safety knowledge and the reactivity information above, here is a proposed structure for your guides and FAQs, pending specific data.
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Rapid gas evolution & pressure build-up | Catalytic impurities, excessive heat | Confirm storage temp is -20°C or lower; ensure glassware is clean |
| Color change to dark yellow/brown | Thermal decomposition, oxidation | Check refrigeration; use under inert atmosphere (N₂/Ar) |
| Loss of reaction yield | Premature reagent decomposition | Verify purity upon receipt; use fresh, distilled solvents |
Frequently Asked Questions (FAQs)
The following Graphviz diagram outlines a general stability assessment and handling protocol. You can adapt this workflow as you compile specific experimental data.
Diagram 1: A proposed workflow for the safe handling and stability assessment of this compound (MDA) in a laboratory setting.
The following table summarizes major reaction types for α-diazo compounds like methyl diazoacetate and their key optimization parameters.
| Reaction Type | Primary Function | Key Optimization Parameters | Common Challenges |
|---|---|---|---|
| Roskamp Homologation [1] | Converts aldehydes into β-keto esters. | Lewis acid catalyst (SnCl₂, BF₃, Sc(OTf)₃), solvent (CH₂Cl₂ optimal), temperature (often -15°C to RT) [1]. | Epimerization of α-chiral center; competing epoxide formation; slow reaction with aromatic aldehydes [1]. |
| N-H Insertion [2] | Forms C-N bonds (e.g., for α-amino esters). | Catalyst type (Cobaloxime, noble metals), catalyst loading, amine nucleophilicity [2]. | Achieving high selectivity with primary vs. secondary amines; avoiding side reactions. |
| Cyclization/Cascade [3] | Constructs complex N-heterocycles (e.g., Imidazo[1,5-a]indole-3-ones). | Light source (visible light), sequence control (carbene insertion then cyclization), oxidant (oxygen for aromatization) [3]. | Ensuring clean cascade progression; managing oxidation steps. |
| Electrochemical [4] | Enables oxidative difunctionalization, cycloadditions without metal catalysts. | Electrode material, applied potential, electrolyte, solvent [4]. | Fine-tuning redox control; this is an emerging area with limited precedent. |
Here are specific, actionable guides to address frequent experimental issues.
To further improve yield and sustainability, consider these advanced approaches:
The diagram below illustrates a optimized continuous-flow setup for the safe synthesis and immediate use of this compound, based on a reported procedure for its ethyl analogue [5].
The regioisomer formed in the cycloaddition between methyl diazoacetate (a 1,3-dipole) and an alkyne or alkene (a dipolarophile) is primarily determined by how their molecular orbitals interact. The table below summarizes how to influence this outcome.
| Factor | Influence on Regioselectivity | Example Dipolarophile | Expected Major Regioisomer | Notes & Limitations |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) on Alkyne | Strongly favors one isomer; LUMO(dipolarophile)/HOMO(dipole) control [1]. | Methyl 3-(diethylamino)propiolate [2] | Methyl 3-(diethylamino)-1H-pyrazole-4-carboxylate [2] | High selectivity; reaction may be slow at room temperature without activation [1]. |
| Strongly Electron-Deficient Alkyne | Greatly accelerates reaction; excellent regioselectivity [1]. | Acetylenic iminium salts [1] | (1H-pyrazol-3(5)-yl)methanaminium salt [1] | Highly reactive; instant at 20°C; single isomer formed [1]. |
| Lewis Base Catalyst | No effect on initial cycloaddition regioselectivity; catalyzes subsequent 3H- to 1H-pyrazole isomerization [3]. | Methyl acrylate [3] | N/A | Use catalysts like DBU, DMAP, or triphenylphosphine to speed up the final step [3]. |
| Catalyst (General) | Critical for reaction pathway; dictates intermediate formed. | Aldehydes (for carbonyl ylides) [4] | Dihydro-/Tetrahydrofurans [4] | Dirhodium tetrapivalate (Rh2Piv4) is effective [4]. |
Here are detailed methodologies for achieving high regioselectivity with different dipolarophiles, based on published work.
This method yields regioselective pyrazole synthesis.
This method leverages highly electron-deficient alkynes for extremely fast and selective reactions [1].
[HC≡C–C(Ph)=N+Me2 TfO−]) and an equimolar amount of this compound in dichloromethane (DCM) at 20°C [1].Understanding the mechanism will help you rationally choose dipolarophiles for your desired outcome.
The reaction is a concerted, pericyclic 1,3-dipolar cycloaddition [5]. For this compound, the dominant interaction is between the HOMO of the dipole (this compound) and the LUMO of the dipolarophile (the alkyne). This is classified as a Type I or "normal electron demand" cycloaddition [5].
The atom with the largest orbital coefficient in the HOMO of the 1,3-dipole acts as the nucleophile. In the case of diazo compounds, this is typically the terminal nitrogen atom [5]. Therefore, this terminal nitrogen will form a bond with the electrophilic carbon of the alkyne that bears the largest orbital coefficient in its LUMO. This carbon is usually the one attached to the electron-withdrawing group, explaining the high regioselectivity observed with alkynes like methyl 3-(diethylamino)propiolate and acetylenic iminium salts [1] [2].
The following diagram illustrates the dominant orbital interaction and the resulting bond formation that leads to the observed regioselectivity.
This flowchart outlines a practical decision-making process for planning your experiment.
The optimal Lewis acid catalyst depends heavily on your specific reaction. The table below summarizes performance data for different transformations to aid in selection.
Table 1: Catalyst Performance for Indole Synthesis [1] This data is for the Lewis acid-catalyzed intramolecular cyclization of methyl phenyldiazoacetates with an ortho-imino group to form 2,3-substituted indoles.
| Lewis Acid | Reaction Time (minutes) | Yield (%) | Notes |
|---|---|---|---|
| BF₃•Et₂O | 10 | 100 | Inexpensive, effective catalyst. |
| TiCl₄ | 5 | 100 | Very fast reaction. |
| SnCl₄ | 10 | 100 | Effective catalyst. |
| In(OTf)₃ | 5 | 100 | Effective catalyst. |
| Cu(OTf)₂ | 5 | 100 | Effective catalyst. |
| Sc(OTf)₃ | 5 | 100 | Effective catalyst. |
| Zn(OTf)₂ | 40 | 100 | Reaction time drops to 10 min with 5 mol% loading. |
| Yb(OTf)₃ | 20 | 100 | Effective catalyst. |
| ZnCl₂ | 60 | Very Low | Poor performance. |
| Mg(OTf)₂ | 60 | No Conversion | Inactive for this reaction. |
| La(OTf)₃ | 60 | Very Low | Poor performance. |
Table 2: Catalyst Performance for 1,3-Dipolar Cycloaddition [2] This data is for the reaction of diazo esters with electron-deficient alkenes to form pyrazolines.
| Lewis Acid | Effectiveness | Key Findings |
|---|---|---|
| GaCl₃ | Effective | Accelerates both the cycloaddition and a subsequent N-H insertion reaction. |
| Yb(OTf)₃ | Effective | Significant acceleration of the 1,3-dipolar cycloaddition. |
| Sc(OTf)₃ | Effective | Significant acceleration of the 1,3-dipolar cycloaddition. |
| EtAlCl₂ | Effective | Significant acceleration of the 1,3-dipolar cycloaddition. |
| SnCl₄ | Ineffective | Rapidly decomposes the starting diazo compound. |
| BF₃ | Ineffective | Rapidly decomposes the starting diazo compound. |
| TiCl₄ | Ineffective | Rapidly decomposes the starting diazo compound. |
| In(OTf)₃ | Ineffective | Rapidly decomposes the starting diazo compound. |
This is a general method for synthesizing indoles via Lewis acid-catalyzed intramolecular cyclization.
Synthesis of Diazo Compound (2):
Cyclization to Indole (3):
| Problem | Possible Cause | Solution |
|---|---|---|
| No Reaction / Low Conversion | Inactive or weak Lewis acid for the specific reaction. | Consult selection tables. For indole synthesis, switch to a highly active catalyst like Cu(OTf)₂ or BF₃•Et₂O [1]. |
| Catalyst loading is too low. | Increase catalyst loading. For example, with Zn(OTf)₂, increasing from 1 mol% to 5 mol% reduced reaction time from 40 min to 10 min [1]. | |
| Decomposition of Diazo Starting Material | Use of an incompatible Lewis acid. | For cycloadditions, avoid strong Lewis acids like SnCl₄, TiCl₄, and BF₃. Use lanthanide triflates like Yb(OTf)₃ or GaCl₃ instead [2]. |
| Slow Reaction Rate | Low catalyst activity or loading. | Opt for a faster catalyst (e.g., TiCl₄ or Cu(OTf)₂ for indole synthesis) or increase the loading of the current catalyst [1]. |
| Poor Yield in Cycloaddition | Lack of Lewis acid catalysis. | The 1,3-dipolar cycloaddition step itself is not catalyzed by Lewis bases (like DBU, THF). Lewis bases only catalyze the subsequent isomerization step [3] [4]. Ensure a compatible Lewis acid is used. |
The following diagram illustrates the general workflow for the Lewis acid-catalyzed indole synthesis, based on the experimental procedure.
The mechanism for the key cyclization step involves activation of the imine by the Lewis acid, facilitating nucleophilic attack by the diazo carbon.
Q1: Can Lewis bases be used to catalyze reactions of methyl diazoacetate? Yes, but their role is specific. Lewis bases (like THF, DMAP, or DBU) do not catalyze the initial 1,3-dipolar cycloaddition of this compound with alkenes. They instead catalyze a subsequent step, such as the 1,3-H shift isomerization of a 3H-pyrazoline intermediate to the more stable 1H-pyrazoline, by acting as a proton acceptor [3] [4].
Q2: Why is my catalyst inactive even though it's on the "effective" list? Catalyst performance is highly reaction-specific. A catalyst that is highly effective for one transformation (e.g., triflate salts for indole synthesis) may be ineffective or even decompose the starting materials in another (e.g., cycloaddition) [1] [2]. Always match the catalyst to your specific reaction.
Q3: How sensitive are these reactions to moisture? While the cited procedures do not specify rigorous drying, reaction times can be dependent on humidity [1]. For best reproducibility, especially when using highly Lewis acidic metal halides (like TiCl₄ or SnCl₄), it is good practice to use dry solvents and an inert atmosphere.
MDA is a versatile reagent that can participate in different types of reactions depending on the reaction partner. Understanding the correct mechanism is crucial for troubleshooting.
The following table summarizes the two primary reaction pathways for MDA identified in the literature, which are fundamental for understanding potential solvent influences [1] [2].
| Reaction Partner | Primary Mechanism | Key Intermediate | Primary Product(s) | Notes for Troubleshooting |
|---|---|---|---|---|
| Electrophiles (e.g., Benzhydrylium ions) [1] | MDA acts as a nucleophile (attack at carbon) | Diazonium ion | Various functionalized products | Reactivity is quantified on a nucleophilicity scale. Similar reactivity to enamines or silyl enol ethers [1]. |
| Nucleophiles (e.g., Enamines, Sulfonium Ylides) [1] | MDA acts as an electrophile (attack at terminal nitrogen) | Zwitterion | Pyrazolines, Aziridines, Azo compounds [1] | This pathway was once mistaken for a concerted 1,3-dipolar cycloaddition [1]. |
| X–H Bonds (N, O, S; with metal catalyst) [2] | Metal-carbene formation and X–H insertion | Metallocarbene | Various esters (α-amino, α-thio, etc.) | Transition metal-exchanged clays (e.g., Rh, Cu) are effective catalysts [2]. |
A key finding from recent research is that reactions with nucleophiles like enamines and sulfonium ylides do not proceed via the traditionally assumed concerted 1,3-dipolar cycloaddition. Instead, they involve a stepwise mechanism initiated by an "azo coupling" [1]. The nucleophile attacks the terminal nitrogen of MDA, forming a zwitterionic intermediate. This intermediate can then undergo various subsequent transformations, such as proton shifts and cyclizations, to form the final products like pyrazolines [1]. Applying cycloaddition reasoning to these reactions will lead to incorrect troubleshooting.
The following is a generalized protocol based on the reaction of MDA with pyrrolidinocyclohexene, as detailed in the literature [1].
Q: My reaction of MDA with an enamine is yielding a pyrazoline, but the reaction is slow or doesn't proceed. What could be wrong?
Q: I isolated a red, crystalline intermediate from the reaction of diazomalonate with a pyrrolidinocyclopentene. Is it the predicted zwitterion?
Q: How can I promote X-H insertion reactions (with amines, alcohols, thiols) instead of dimerization or other pathways?
Since specific data is unavailable, you can establish it experimentally. Here is a logical workflow for designing your investigation, which you can implement in a lab.
k) for the reaction in each solvent.k values against solvent parameters (e.g., dielectric constant ε, ET(30)) to identify a correlation and understand the solvent effect.
Why Low Temperatures are Critical Methyl diazoacetate is a diazo carbonyl compound. While more stable than non-stabilized aliphatic diazo compounds, it remains thermally sensitive [1]. The primary goals of temperature control are to:
General Temperature Guidelines The table below summarizes key temperature parameters for handling this compound.
| Parameter | Recommended Condition | Rationale & Context |
|---|---|---|
| Standard Storage & Handling | 0°C or lower [1] | Prolongs compound lifetime; halodiazoacetates (analogues) handled at 0°C or lower [1] |
| Diazotization Reactions | 0–5°C [2] | Critical for stabilizing reactive diazonium intermediates and preventing explosive decomposition [2] |
| Typical Cyclopropanation | 90–100°C (refluxing ethyl acetate) [3] | High temperature required for reaction; strict safety shielding and controlled addition of this compound solution are mandatory [3] |
| Thermal Decomposition Half-Life | 109 hours at 100°C (for Ethyl Diazoacetate, EDA) [1] | EDA is a close analogue; this compound should be considered to have similar stability [1] |
The following is an adapted procedure for the cyclopropanation of a silyl enol ether, highlighting critical temperature and safety measures [3].
Title: Copper-Catalyzed Synthesis of Methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-cyclopropanecarboxylate [3]
Hazard Warning: This procedure must be performed behind a safety shield due to the potential for explosive decomposition of this compound [3].
Materials:
Procedure:
This procedure can be visualized in the following workflow, which integrates the key operational steps and safety controls:
Q1: What should I do if I observe rapid gas evolution (vigorous bubbling) during the addition of this compound?
Q2: Can I purify this compound by distillation?
Q3: My reaction yield is low, with significant by-product formation. What could be the cause?
Methyl diazoacetate is a hazardous chemical that requires extreme care. The table below summarizes the core safety and handling information from the search results.
| Aspect | Details |
|---|---|
| Chemical Identification | CAS: 6832-16-2; Molecular Formula: C3H4N2O2 [1] |
| Hazard Warnings | Potential explosive; all operations should be performed behind an efficient safety shield [2]. |
| Safe Handling Precautions | - Shielding: Use a safety shield during distillation and cyclopropanation reactions [2].
The diagram below outlines a general safety workflow for handling this compound, synthesized from the precautionary information available.
Q: What is the biggest risk when working with this compound? A: The primary risk is its potential to explode. This hazard is present during various operations, which is why using a safety shield is non-negotiable [2].
Q: How should I purify this compound? A: If distillation is necessary, it must be done with great caution. The literature suggests distilling behind a safety shield and adding a small amount of potassium carbonate (K2CO3) to the crude product to neutralize any trace acids that could initiate a dangerous decomposition [2].
Q: Can I use it directly without purification? A: Yes, for the cyclopropanation reaction described in the search results, undistilled this compound containing solvent was used successfully. However, the stoichiometry must be adjusted to account for any solvent present [2].
The table below summarizes common problems, their causes, and practical solutions based on current literature.
| Problem / Side Reaction | Likely Cause | Recommended Solutions & Control Methods |
|---|
| Competing X-H Insertion (O-H, N-H, S-H) | High reactivity of metal carbene or free carbene with nucleophiles [1] [2] | • Purify solvents and reagents to remove protic impurities (e.g., water, alcohols) [1]. • Use aprotic solvents (e.g., CH₂Cl₂, THF, CH₃CN) [3]. • For selective cyclopropanation, use visible light photolysis instead of metals to generate free carbenes [4] [2]. | | Undesired Dimerization / Oligomerization | Uncontrolled decomposition of diazo compound | • Use slow addition techniques (e.g., syringe pump) to maintain low concentration of methyl diazoacetate in reaction mixture [5]. • Employ bulky ligands on metal catalysts or use sterically hindered diazo compounds to suppress side reactions [5]. | | Low Diastereoselectivity in Cyclopropanation | Poor control over the approach of the alkene to the carbene | • Use chiral catalysts (e.g., Rh₂(S-DOSP)₄) for enantioselective cyclopropanation [6]. • Employ chiral auxiliaries (e.g., derived from pantolactone or camphorsultam) on the diazo compound [6] [3]. | | Formation of Pyrazolines / Other Cycloadducts | Reaction of the diazo compound as a 1,3-dipole instead of a carbene precursor [7] | • Mechanism Clarification: These are often not concerted cycloadditions but result from nucleophilic attack on the terminal nitrogen, forming zwitterions that cyclize [8]. • Adjust catalyst and conditions to favor carbene formation pathway. | | Competing Wolff Rearrangement | Typical for α-diazoketones; can occur with diazoacetates under photochemical conditions [2] | • Control reaction by selecting appropriate catalyst (metal vs. photochemical conditions). |
Here are detailed methodologies for key transformations, incorporating strategies to minimize side reactions.
This method avoids metal catalysts, reducing side reactions associated with metal carbenes [4] [2].
This standard method uses slow addition to control this compound concentration [5] [6].
The diagram below illustrates the key pathways of this compound and how they lead to desired products or side reactions, helping you identify where control can be applied.
Successful experimentation with this compound hinges on managing its inherent reactivity.
The table below summarizes the key electrophilicity parameters for the two diazo compounds, determined through kinetic studies of their reactions with sulfonium ylides and enamines [1].
| Diazo Compound | Electrophilicity Parameter (E) |
|---|---|
| Methyl Diazoacetate | -20.44 |
| Diphenyldiazomethane | -18.32 |
A higher (less negative) E value indicates greater electrophilicity. The data shows that diphenyldiazomethane is more electrophilic than this compound [1]. For context, the study reports that the electrophilicities of these diazoalkanes are 11 to 14 orders of magnitude lower than that of a benzenediazonium ion [1].
The electrophilicity parameters were derived from second-order rate constants of reactions where sulfonium ylides or enamines attack the terminal nitrogen atom of the diazo compound [1]. This step involves the formation of only one new sigma bond, allowing the use of the correlation lg k₂ = s_N(N+E) to determine the E parameter [1].
It is important to note that these reactions do not proceed via the often-assumed concerted 1,3-dipolar cycloaddition. Instead, they occur through a stepwise mechanism involving initial zwitterion formation [1]. The visualization below illustrates this key mechanistic difference.
The difference in electrophilicity can be rationalized by their structures:
-CO₂Me), which reduces the electron density on the diazo carbon and terminal nitrogen, making it less receptive to nucleophilic attack.-Ph), which stabilize the developing positive charge on the diazo moiety during nucleophilic attack, enhancing its electrophilicity.This quantitative comparison helps synthetic chemists predict the scope of nucleophiles that will react with a given diazo compound. A more electrophilic diazoalkane like diphenyldiazomethane is expected to react with a wider range of weaker nucleophiles.
Both types of diazo compounds require careful handling:
The table below consolidates key quantitative data from kinetic studies for easy comparison.
| Enamine Reactant | Temperature (°C) | Rate Constant, k₂ (M⁻¹ s⁻¹) | ΔHⱧ (kJ mol⁻¹) | ΔSⱧ (J mol⁻¹ K⁻¹) | Reference |
|---|---|---|---|---|---|
| Pyrrolidinocyclopentene (2a) | -40 | 1.44 × 10⁻⁴ | 22.0 ± 2.1 | -222 ± 9 | [1] |
| " | -30 | 2.46 × 10⁻⁴ | " | " | [1] |
| " | -20 | 3.40 × 10⁻⁴ | " | " | [1] |
| " | -10 | 6.25 × 10⁻⁴ | " | " | [1] |
| " | +25 | 2.17 × 10⁻³ | " | " | [1] |
| Pyrrolidinocyclohexene (2b) | -30 | 5.46 × 10⁻⁵ | 23.5 ± 1.8 | -228 ± 7 | [1] |
| " | -20 | 8.48 × 10⁻⁵ | " | " | [1] |
| " | -10 | 1.43 × 10⁻⁴ | " | " | [1] |
| " | +25 | 5.59 × 10⁻⁴ | " | " | [1] |
Electrophilicity Parameters of Diazoalkanes [2] The one-bond electrophilicity parameter E for methyl diazoacetate was determined to be -20.1, and for dimethyl diazomalonate, -20.7. These values are about 11-14 orders of magnitude lower than that of a benzenediazonium ion, placing them at the very low end of the electrophilicity scale.
The following methodologies are cited in the supporting research:
Time-Resolved NMR Kinetics: The kinetics for the reactions between this compound and enamines were investigated using ¹H NMR spectroscopy [1].
1/[enamine]ₜ versus time t, which fit the equation for a second-order reaction: 1/[enamine]ₜ = k₂t + 1/[enamine]₀ [1].ln(k₂/T) versus 1/T were used to determine the activation enthalpy (ΔHⱧ) and entropy (ΔSⱧ) [1].Computational Methods (DFT Calculations): The mechanistic pathway was studied using Density Functional Theory (DFT) calculations [1].
The following diagram illustrates the current understanding of the stepwise mechanism, which involves the formation of a zwitterionic intermediate.
This stepwise pathway is initiated by the nucleophilic attack of the enamine on the terminal nitrogen of this compound, forming a zwitterionic intermediate [1] [2]. This initial azo coupling is the rate-determining step. The zwitterion can then undergo proton transfers to form various tautomers, such as hydrazonoenamines, which eventually cyclize to form the final pyrazoline products [1] [2].
The following table summarizes two well-studied mechanisms for reactions involving methyl diazoacetate.
| Mechanism/Catalyst | Key Finding | Experimental/Computational Evidence |
|---|---|---|
| B(C6F5)3-Catalyzed Cyclopropanation [1] | The Lewis acid activates the diazoester by binding to the carbonyl oxygen, leading to a concerted [2+1] cycloaddition with alkenes. | DFT Calculations: Used B3LYP/6-31G(d,p) to map the energy profile, identify intermediates, and explain high diastereoselectivity through steric and π-stacking interactions [1]. |
| Lewis Base-Catalyzed Pyrazoline Formation [2] [3] [4] | Lewis bases (e.g., DMAP, DBU) catalyze the 1,3-H shift in a pyrazoline intermediate but do not catalyze the initial [3+2] cycloaddition. | NMR Kinetics & DFT: Combined kinetic NMR spectroscopy with DFT modeling to rule out one mechanistic pathway and confirm the catalytic role as proton transfer [2] [3] [4]. |
The studies employed rigorous computational methods suitable for validating the proposed mechanisms.
The following diagram illustrates the general workflow used in these studies to validate a reaction mechanism, combining computational and experimental approaches.
The electrophilicity of diazo compounds can be quantified by an electrophilicity parameter E. A more positive E value indicates a stronger electrophile. The following table presents the E parameters for methyl diazoacetate and related compounds, derived from kinetic studies [1].
| Diazo Compound | Electrophilicity Parameter (E) |
|---|---|
| This compound | -20.65 [1] |
| Dimethyl Diazomalonate | -20.92 [1] |
| 4-Nitrophenyldiazomethane | -19.18 [1] |
| Diphenyldiazomethane | -18.68 [1] |
| Benzenediazonium Ion (For context, a much stronger electrophile) | -7.49 [1] |
Key Insights from the Data [1]:
E value is approximately 13 orders of magnitude lower than the highly reactive benzenediazonium ion.The electrophilicity parameters in the table were determined through kinetic studies of reactions where the diazo compound acts as an electrophile. The general workflow and methodology are as follows.
The experimental protocol is designed to ensure that the measured rate constant reflects the one-bond electrophilicity of the diazo compound [1].
N and s_N) were pre-determined from reactions with other electrophiles [1].k₂) for the reactions were measured at 20 °C, typically using UV-Vis spectroscopy to monitor the change in concentration of a reacting species over time [1]. This technique is well-suited for quantifying reaction rates by tracking absorbance changes [2] [3].k₂) and the known nucleophilicity parameters (N, s_N) of the nucleophiles were fitted into the linear free-energy relationship (LFER) equation: lg k₂(20 °C) = s_N(N + E). Solving this equation for multiple nucleophile-diazo compound pairs allows for the accurate determination of the electrophilicity parameter E [1].The initial zwitterion formed from the nucleophilic attack can undergo various subsequent transformations, leading to different final products [1].
It is also important to note that the thermal stability of diazo compounds varies significantly. For instance, while ethyl diazoacetate is relatively stable at room temperature, ethyl halodiazoacetates have half-lives of only a few hours at 25°C [4]. Always consult relevant safety data sheets and literature before handling any diazo compounds.
NMR spectroscopy is a powerful, non-destructive technique for obtaining structural information and studying molecular dynamics at the atomic level [1] [2]. Its application provides direct insight into reaction mechanisms and kinetics, as demonstrated in studies on methyl diazoacetate.
The table below summarizes two specific types of this compound reactions that have been successfully monitored using NMR spectroscopy:
| Reaction Type | Role of NMR Spectroscopy | Key Findings/Mechanistic Insights |
|---|
| 1,3-Dipolar Cycloaddition with alkenes (e.g., methyl acrylate) [3] | Kinetic Monitoring: Used to study the reaction rate. Mechanistic Elucidation: Confirmed the reaction proceeds via a two-step domino process. | The first step ([3+2]-cycloaddition) is not catalyzed by Lewis bases (e.g., THF, pyridine). Lewis bases only catalyze the second step (a 1,3-H shift). An alternative triazene-like mechanism was ruled out. | | Azo Coupling with nucleophiles (e.g., sulfonium ylides, enamines) [4] | Product Identification & Structural Confirmation: Used to identify and characterize products and intermediates, including via single crystal X-ray data validation. Mechanistic Revision: Provided evidence to correct previously proposed mechanisms. | These reactions proceed through rate-determining electrophilic attack at the terminal nitrogen of the diazo compound, forming a zwitterionic intermediate. This intermediate then undergoes various subsequent transformations, which were mistakenly identified as direct 1,3-dipolar cycloadditions in earlier work. |
For researchers looking to implement these methods, the following workflow outlines the general process for using NMR kinetics to monitor a reaction, based on the study of the 1,3-dipolar cycloaddition [3].
Key Experimental Details:
The true power of NMR monitoring lies in translating spectral data into strategic knowledge.
k₂) measured by NMR were used to calculate one-bond electrophilicity parameters (E) for this compound and other diazoalkanes. This quantitative scale (typically between -21 and -18 for these compounds) allows chemists to predict the scope of potential nucleophilic reaction partners [4].While NMR is highly informative, it's important to be aware of its constraints and the value of other methods.
The following table summarizes key enantioselective reactions employing this compound, based on the experimental data from the search results.
| Catalytic System | Reaction Type | Key Performance Data | Key Features / Substrate Scope | Citation |
|---|---|---|---|---|
| Rh₂(OAc)₄ & Chiral Phosphoric Acid (CPA) | Three-component aminomethylation with α-diazo ketones, alcohols, and 1,3,5-triazines | Yields up to 82%; enantioselectivity up to 94% ee; diastereoselectivity up to 85:15 dr [1]. | Broad substrate scope including benzylic, aliphatic, allylic, propargyl, and complex natural alcohols (e.g., cholesterol, menthol) [1]. | |
| Rh₂(OAc)₄ & Chiral Phosphonic Acid | Formal carbene insertion into C–N bonds of aminals | Provides efficient access to optically pure α-amino-β2,2-amino acid derivatives with a broad substrate scope [2]. | Synthesis of complex, poly-functionalized products with α-tetra-substituted stereocenters [2]. | |
| Pybox-Ru / Box-Cu Complexes | Cyclopropanation of alkenes (e.g., styrene) | Method validated by QM/MM modeling which agrees well with experimental stereoselectivity [3]. | The study provides a computational model for predicting and explaining enantioselectivity, useful for ligand design [3]. | |
| Rh₂(OAc)₄ | Cyclopropanation of silylated enynes | Selective cyclopropanation of the double bond in silylated enynes achieved [4]. | Demonstrates regioselectivity in the presence of multiple reactive sites (double vs. triple bonds) [4]. |
Here are the detailed methodologies for the key reactions cited above.
Three-Component Aminomethylation [1]
Cyclopropanation of Silylated Enynes [4]
The high enantioselectivity in the three-component aminomethylation reaction is proposed to arise from a dual hydrogen-bonding interaction between the chiral phosphoric acid catalyst and two key intermediates: the metal-associated oxonium ylide and the in-situ generated formaldehyde imine [1]. The diagram below illustrates the general workflow for developing and analyzing such catalytic reactions.
The table below compares the traditional and newly validated mechanistic pathways for methyl diazoacetate in Huisgen reactions.
| Feature | Traditional Concerted Pathway | Validated Stepwise Pathway |
|---|---|---|
| Mechanism | Single, concerted step [1] | Stepwise through zwitterionic intermediates [2] |
| Controlling Orbital Interaction | Enamine HOMO with LUMO+1 of this compound [2] | Enamine HOMO with π*N=N (LUMO) of this compound [2] |
| Energy Barrier | Higher (reference point) | ~40 kJ mol⁻¹ lower in CHCl₃ (DFT) [2] |
| Key Intermediate | None | Zwitterionic species (observed experimentally) [2] |
| Stereochemistry | Stereospecific | Allows for formation of multiple isomers (e.g., E/Z) [2] |
| Experimental Evidence | Kinetics, stereospecificity [1] | NMR observation of intermediates, kinetic analysis, DFT calculations [2] |
The following experimental approaches were key in validating the stepwise mechanism.
The diagram below illustrates the two competing pathways for the reaction of this compound with an enamine.
The key evidence comes from kinetic studies and product analysis of reactions between methyl diazoacetate and enamines. The findings challenge the earlier assumption that these reactions proceed via a concerted cycloaddition.
The following diagram illustrates the established azo coupling pathway for this compound reacting with an enamine:
The table below contrasts the key features of the azo coupling pathway with the classical 1,3-dipolar cycloaddition for this compound and enamines.
| Feature | Azo Coupling Pathway | Classical 1,3-Dipolar Cycloaddition |
|---|---|---|
| Mechanism | Step-wise | Concerted |
| Rate-Determining Step | Formation of a single C-N bond (zwitterion) [1] | Simultaneous formation of two C-N bonds |
| Initial Intermediate | Zwitterion [1] | None (single transition state) |
| Key Experimental Evidence | Kinetic data fitting one-bond model; isolation and characterization of hydrazonoenamine intermediates [1] | Not supported by recent data for this specific reaction |
| Final Product (Example) | Pyrazoline (via hydrazonoenamine cyclization) [1] | Pyrazoline (directly) |
While a specific step-by-step protocol for this compound with enamines is highly specialized, the general methodology for azo coupling reactions is well-established and involves two main steps [2] [3] [4].